2-Chloro-6-(naphthalen-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-6-naphthalen-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-9-16-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYHKSNZQEKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734917 | |
| Record name | 2-Chloro-6-(naphthalen-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875900-54-2 | |
| Record name | 2-Chloro-6-(naphthalen-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-Chloro-6-(naphthalen-1-yl)pyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-(naphthalen-1-yl)pyrazine
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₁₄H₉ClN₂ and a molecular weight of 240.69 g/mol .[1] This molecule is distinguished by its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The pyrazine ring is substituted with a chlorine atom at the 2-position and a bulky naphthalen-1-yl group at the 6-position.[2] The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the pyrazine ring, rendering it a versatile intermediate for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[2] Concurrently, the naphthalene moiety can engage in π-π stacking interactions, which may influence the compound's reactivity and its potential interactions with biological targets.[2]
Pyrazine derivatives are a significant class of heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals.[3] The pyrazine scaffold is present in numerous biologically active compounds and clinically approved drugs, highlighting its importance in medicinal chemistry.[4][5] Consequently, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization.
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most effective methods for the formation of carbon-carbon bonds, offering a versatile approach to preparing π-conjugated heterocyclic systems.[6][7] The reaction involves the coupling of an organoboron compound (naphthalen-1-ylboronic acid) with a halide (2,6-dichloropyrazine). The choice of a Suzuki coupling is advantageous due to the commercial availability and stability of the boronic acid reagent and the high functional group tolerance of the reaction conditions.[6][8]
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
2,6-Dichloropyrazine
-
Naphthalen-1-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq), naphthalen-1-ylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
To the stirring suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[2]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[9]
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[10]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[10]
Predicted Spectroscopic Data:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazine-H | 8.5 - 8.8 | Singlet | Two distinct singlets are expected for the two protons on the pyrazine ring.[10][11] |
| Naphthalene-H | 7.5 - 8.2 | Multiplet | Complex multiplet pattern characteristic of a 1-substituted naphthalene ring. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrazine C-Cl | 150 - 155 | Carbon atom attached to the chlorine.[12] |
| Pyrazine C-Naphthyl | 155 - 160 | Carbon atom attached to the naphthalene group.[12] |
| Pyrazine CH | 140 - 145 | Protonated carbons on the pyrazine ring.[12] |
| Naphthalene C | 125 - 135 | A series of signals corresponding to the ten carbons of the naphthalene ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[13][14]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 240 | Corresponding to the molecular ion with the ³⁵Cl isotope. |
| [M+2]⁺ | 242 | Corresponding to the molecular ion with the ³⁷Cl isotope. The intensity should be approximately one-third of the [M]⁺ peak.[12][14] |
| [M-Cl]⁺ | 205 | Loss of a chlorine atom.[12] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FT-IR Data:
-
Aromatic C-H stretching: 3050-3150 cm⁻¹
-
C=C and C=N stretching (aromatic rings): 1400-1600 cm⁻¹
-
C-Cl stretching: 600-800 cm⁻¹
Chemical Properties and Applications
The chemical reactivity of this compound is largely dictated by its structural features. The chlorine atom acts as a good leaving group, making the C2 position of the pyrazine ring susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, to generate a library of derivatives. For instance, reactions with primary or secondary amines can yield substituted pyrazine compounds.[2]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and could be employed to further functionalize the molecule.[15][16] This versatility makes this compound a valuable scaffold in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents where the pyrazine core is a known pharmacophore.[5]
Conclusion
This technical guide has outlined a reliable synthetic methodology for this compound using the Suzuki-Miyaura cross-coupling reaction. Furthermore, a comprehensive workflow for the characterization and structural confirmation of the synthesized product using modern analytical techniques has been detailed. The unique structural attributes of this compound, namely the reactive chloro-substituent and the bulky naphthalene moiety, establish it as a highly useful and versatile building block for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Its potential for further derivatization opens avenues for the discovery of novel molecules with significant biological activities.
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ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]
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Shafi, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]
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ResearchGate. (n.d.). Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,.... Retrieved from [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]
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V. Snieckus, et al. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5222-5225. [Link]
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Stanislav, I. & Beletskaya, I. P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 4247-4263. [Link]
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Nasution, H. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
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Dziurka, M., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(23), 7859. [Link]
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LookChem. (n.d.). 2-CHLORO-6-(1-NAPHTHALENYL) PYRAZINE. Retrieved from [Link]
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Zhang, Z., et al. (2020). Donor–Acceptor 1,2,4,5-Tetrazines Prepared by the Buchwald–Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-On Property by Inverse Electron Demand Diels–Alder Reaction. The Journal of Organic Chemistry, 85(4), 2314-2323. [Link]
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Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4679. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Yilmaz, I., et al. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 26(18), 5489. [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-81. [Link]
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An In-Depth Technical Guide to 2-Chloro-6-(naphthalen-1-yl)pyrazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine (CAS No. 875900-54-2). This versatile heterocyclic compound serves as a critical building block in medicinal chemistry and materials science. The guide details a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction, outlines its key chemical characteristics, and explores its potential applications, particularly in the development of novel therapeutics. The strategic importance of the pyrazine core, combined with the naphthalene moiety, positions this compound as a valuable scaffold for generating diverse molecular architectures with significant biological potential.
Introduction: The Strategic Importance of the Pyrazine Scaffold
Pyrazine and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and serves as a versatile scaffold for molecular elaboration.[2] The introduction of a chloro-substituent, as seen in this compound, significantly enhances the electrophilicity of the pyrazine ring, making it an excellent substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[2] This reactivity is pivotal for the synthesis of diverse compound libraries in drug discovery programs.
Furthermore, the incorporation of a bulky, lipophilic naphthalene group can facilitate π-π stacking interactions with biological targets, a crucial factor in modulating the binding affinity and selectivity of drug candidates.[2] This guide will delve into the specifics of this compound as a key intermediate for scientific research and development.
Chemical Properties and Structure
This compound is a solid organic compound at room temperature, typically stored under refrigerated conditions (2-8°C) to ensure its long-term stability. Its core structure consists of a pyrazine ring substituted at the 2-position with a chlorine atom and at the 6-position with a naphthalen-1-yl group.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 875900-54-2 | [2] |
| Molecular Formula | C₁₄H₉ClN₂ | [2] |
| Molecular Weight | 240.69 g/mol | [2] |
| Predicted Boiling Point | 373.8 ± 37.0 °C | |
| Predicted Density | 1.285 ± 0.06 g/cm³ | |
| Predicted pKa | -1.54 ± 0.10 | |
| Storage Temperature | 2-8°C |
Structural Elucidation
The structure of this compound is characterized by the fusion of the pyrazine and naphthalene ring systems. The chlorine atom at the 2-position of the pyrazine ring is a key functional handle for further chemical modifications, while the naphthalene moiety significantly influences the compound's steric and electronic properties.
Synthesis of this compound
A robust and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. In this case, the coupling occurs between 2,6-dichloropyrazine and naphthalen-1-ylboronic acid. The selectivity of the reaction, favoring mono-substitution, is a key advantage.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,6-Dichloropyrazine
-
Naphthalen-1-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq.), naphthalen-1-ylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the flask. Subsequently, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Spectroscopic Characterization
Due to the limited availability of public-domain experimental spectra for this specific compound, this section provides predicted spectroscopic data based on the analysis of structurally analogous pyrazine derivatives.[3]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 8.5 - 8.8 | Singlet |
| Pyrazine-H | 8.8 - 9.1 | Singlet |
| Naphthalene-H | 7.4 - 8.2 | Multiplet |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-Cl (Pyrazine) | 150 - 155 |
| C-Naphthyl (Pyrazine) | 155 - 160 |
| Pyrazine CH | 140 - 148 |
| Naphthalene C | 125 - 135 |
| Naphthalene CH | 124 - 130 |
Predicted Mass Spectrometry Data (EI)
| Ion | Predicted m/z | Notes |
| [M]⁺ | 240/242 | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. |
| [M-Cl]⁺ | 205 | Loss of a chlorine atom. |
| [M-C₁₀H₇]⁺ | 113/115 | Loss of the naphthalene group. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the chloro-substituent, which readily participates in nucleophilic substitution and further cross-coupling reactions. This allows for the introduction of a wide array of functional groups, making it a valuable intermediate for building molecular complexity.
Key Reactions and Derivatization
-
Amination: The chloro group can be displaced by various primary and secondary amines to introduce diverse side chains, which is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.
-
Further Cross-Coupling: The chloro-substituent can be utilized in subsequent Suzuki, Stille, or Sonogashira coupling reactions to introduce additional aryl, vinyl, or alkynyl groups.
-
Thiolation: Reaction with thiol nucleophiles can introduce sulfur-containing moieties, which are present in a number of bioactive molecules.
Potential Therapeutic Applications
The pyrazine scaffold is a well-established pharmacophore in numerous therapeutic areas.[1] While specific biological data for this compound is not extensively reported in the public domain, its structural motifs suggest potential applications in several areas of drug discovery:
-
Oncology: Many pyrazine-containing molecules exhibit potent kinase inhibitory activity.[4] This compound serves as a valuable starting point for the synthesis of novel kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival.
-
Neurodegenerative Diseases: Structurally related pyrazine derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, a target in Alzheimer's disease research.[2]
-
Anti-inflammatory Agents: The pyrazine nucleus is present in various compounds with anti-inflammatory properties. Further derivatization of this compound could lead to the discovery of novel anti-inflammatory drug candidates.
Logical Flow of Derivatization for Drug Discovery
Caption: Derivatization workflow for drug discovery applications.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, coupled with the reactive chloro-substituent, provides a versatile platform for the generation of diverse and complex molecular architectures. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and the exploration of its reactivity opens avenues for the development of novel therapeutic agents targeting a range of diseases. As research into pyrazine-based scaffolds continues to expand, the utility of this compound as a key intermediate is poised to grow in significance.
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021). Retrieved from [Link]
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Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (2018). Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020). Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(naphthalen-1-yl)pyrazine
Abstract
This guide provides a comprehensive technical overview of the predicted spectroscopic data for the novel heterocyclic compound, 2-Chloro-6-(naphthalen-1-yl)pyrazine. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from structurally analogous compounds, to construct a reliable predictive spectroscopic profile. Detailed, field-proven experimental protocols for acquiring high-quality spectral data are provided, emphasizing the causal relationships between experimental parameters and data quality. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related pyrazine-based molecules in drug discovery and materials science.
Introduction
This compound is a substituted aromatic heterocycle of significant interest in medicinal chemistry and materials science. The pyrazine core is a common scaffold in pharmacologically active compounds, and its functionalization with a chloro group and a naphthalene moiety is anticipated to confer unique physicochemical and biological properties. The chlorine atom provides a reactive handle for further synthetic transformations, while the bulky, aromatic naphthalene group can influence molecular interactions, such as π-π stacking.
Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, coupled with robust protocols for experimental data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for this compound are summarized in Tables 1 and 2. These predictions are based on the analysis of chemical shift data for substituted pyrazines and naphthalenes.[1][2][3][4][5][6] The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrazine ring will deshield the adjacent protons and carbons, shifting their resonances downfield.[7] The protons and carbons of the naphthalene ring will exhibit characteristic chemical shifts for a substituted aromatic system.[8][9][10]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine-H3 | 8.6 - 8.8 | s | - |
| Pyrazine-H5 | 8.4 - 8.6 | s | - |
| Naphthalene-H2' | 7.9 - 8.1 | d | 7.0 - 8.0 |
| Naphthalene-H4' | 7.8 - 8.0 | d | 7.0 - 8.0 |
| Naphthalene-H5' | 8.0 - 8.2 | d | 8.0 - 9.0 |
| Naphthalene-H8' | 7.9 - 8.1 | d | 8.0 - 9.0 |
| Naphthalene-H3', H6', H7' | 7.4 - 7.6 | m | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazine-C2 (C-Cl) | 151 - 154 |
| Pyrazine-C6 (C-Naphthyl) | 158 - 161 |
| Pyrazine-C3 | 143 - 145 |
| Pyrazine-C5 | 141 - 143 |
| Naphthalene-C1' | 133 - 135 |
| Naphthalene-C4a' | 131 - 133 |
| Naphthalene-C8a' | 130 - 132 |
| Naphthalene-C2', C3', C4', C5', C6', C7', C8' | 124 - 129 |
Experimental Protocol for NMR Data Acquisition
The quality of NMR spectra is highly dependent on proper sample preparation and instrument setup.[11][12][13][14][15]
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.[15]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[11][13]
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard single-pulse sequence.
-
Use a spectral width of approximately 15 ppm.
-
Employ a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
NMR Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The predicted IR absorption bands for this compound are listed in Table 3. These predictions are based on the characteristic vibrational frequencies of aromatic heterocycles, substituted naphthalenes, and C-Cl bonds.[16][17][18][19][20]
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1600 - 1580 | Aromatic C=C and C=N stretch (pyrazine ring) | Medium-Strong |
| 1520 - 1450 | Aromatic C=C stretch (naphthalene ring) | Medium-Strong |
| 1250 - 1000 | C-H in-plane bending | Medium-Weak |
| 850 - 750 | C-H out-of-plane bending | Strong |
| 800 - 600 | C-Cl stretch | Medium-Strong |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a popular sampling technique for IR spectroscopy as it requires minimal sample preparation.[21][22][23][24][25]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is important for reproducible results.
-
Data Acquisition: Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
ATR-IR Workflow Diagram
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An In-depth Technical Guide to 2-Chloro-6-(naphthalen-1-yl)pyrazine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-(naphthalen-1-yl)pyrazine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details the compound's core physicochemical properties, outlines a robust, field-proven synthetic protocol, and provides a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's significance as a versatile building block, particularly in the context of drug discovery, supported by insights into the broader applications of pyrazine-based scaffolds. This guide is intended to be a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Pyrazine and its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The inherent electron-deficient nature of the pyrazine ring makes it a versatile platform for various chemical transformations, enabling the synthesis of diverse molecular architectures.
This compound emerges as a particularly valuable synthetic intermediate. The presence of a reactive chlorine atom facilitates nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[3] The bulky and lipophilic naphthalenyl moiety can significantly influence the compound's physicochemical properties and its interactions with biological targets, making it an attractive starting point for the design of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClN₂ | [3] |
| Molecular Weight | 240.69 g/mol | [3] |
| CAS Number | 875900-54-2 | |
| Appearance | Expected to be a solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General observation for similar compounds |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route in modern organic synthesis.
Reaction Scheme
Sources
An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Identity of CAS Number 875900-54-2
An initial investigation into the chemical compound associated with CAS number 875900-54-2 reveals a notable discrepancy within public databases. While some chemical suppliers associate this number with the heterocyclic compound 2-Chloro-6-(naphthalen-1-yl)pyrazine, a significant body of scientific literature and data from prominent life science research suppliers identify it as GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This guide will focus exclusively on GSK1016790A , which is more consistently linked to the CAS number 942206-85-1 in peer-reviewed studies and by major chemical vendors.[1][2][3][4][5][6] This decision is based on the extensive and detailed research available for GSK1016790A, aligning with the in-depth technical nature of this document intended for a scientific audience.
GSK1016790A, also known as GSK101, is a small molecule developed by GlaxoSmithKline that has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the TRPV4 ion channel.[1] Its high potency and selectivity have enabled researchers to probe the function of TRPV4 in a multitude of biological systems, including the vascular endothelium, smooth muscle tissues, and the urinary bladder.[1][7][8] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, associated hazards, and key experimental protocols for GSK1016790A.
Physicochemical Properties of GSK1016790A
GSK1016790A is a complex synthetic organic molecule with the following key identifiers and properties:
| Property | Value | Source(s) |
| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [2][9] |
| Synonyms | GSK101, TRPV4 Agonist | [1][9] |
| CAS Number | 942206-85-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [1][3][4][9] |
| Molecular Weight | 655.61 g/mol | [1][3][4][9] |
| Appearance | White to off-white crystalline solid | [5][9][10] |
| Purity | ≥97% (HPLC) | [2] |
| Storage | Store at -20°C | [5][9][10] |
| Solubility | DMSO: >10 mg/mL[10], 15 mg/mL[1][9], 17.68 mg/mL[3], 50 mg/mL[5], 50.4 mg/mL[6], 65.56 mg/mL[2]Ethanol: 10 mg/mL[1][9], 26.3 mg/mL[6], 58 mg/mL[3], 65.56 mg/mL[2]Dimethylformamide (DMF): 15 mg/mL[1][9]Water: Insoluble or slightly soluble[3][6] | |
| UV/Vis (λmax) | 223, 231, 286 nm | [1][9] |
Mechanism of Action: Potent and Selective Activation of the TRPV4 Channel
GSK1016790A functions as a potent and selective agonist of the TRPV4 channel, a non-selective cation channel that is permeable to Ca²⁺.[11][12] Its binding to the TRPV4 channel induces a conformational change, leading to the channel's opening and a subsequent influx of cations, primarily calcium, into the cell.[11] This rapid increase in intracellular calcium concentration ([Ca²⁺]i) is the principal event that triggers a cascade of downstream signaling pathways.[7][11]
The potency of GSK1016790A is demonstrated by its low nanomolar EC₅₀ values for eliciting Ca²⁺ influx in various cell types expressing TRPV4. For instance, in Human Embryonic Kidney (HEK) cells expressing human TRPV4, the EC₅₀ is 2.1 nM, while for mouse TRPV4 it is 18 nM.[12] In HeLa cells expressing TRPV4, the EC₅₀ for Ca²⁺ influx has been reported as 3.3 nM.[13] This makes GSK1016790A approximately 300-fold more potent than the commonly used TRPV4 agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD).[5]
Activation of TRPV4 by GSK1016790A initiates a variety of cellular responses depending on the cell type. In endothelial cells, the resulting Ca²⁺ influx can lead to the activation of endothelial nitric oxide synthase (eNOS), producing nitric oxide (NO) and causing vasodilation.[11] Systemic activation of TRPV4 can lead to pronounced decreases in systemic and pulmonary vascular resistance.[3][14]
Interestingly, prolonged stimulation with GSK1016790A can lead to a rapid partial desensitization and downregulation of the TRPV4 channel from the plasma membrane through a process involving endocytosis.[7][13] This regulatory mechanism is dependent on intracellular calcium and is controlled by the PI3K, PKC, and RhoA signaling pathways.[7]
Caption: GSK1016790A signaling pathway via TRPV4 activation.
Hazards and Safety Information
According to the Safety Data Sheet (SDS), GSK1016790A is considered a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[9] The GHS hazard classifications for this compound are as follows:
-
Flammable solid (Category 2): Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Carcinogenicity (Category 2): Suspected of causing cancer. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[9]
This material is intended for research use only and is not for human or veterinary use.[9]
Experimental Protocols
GSK1016790A is a versatile tool for studying TRPV4 channel function. Below are outlines of common experimental protocols where this compound is utilized.
In Vitro Calcium Imaging Assay
Objective: To measure the change in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV4 activation by GSK1016790A.
Methodology:
-
Cell Culture: Plate cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells) onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with fresh buffer to remove any extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells for a few minutes to establish a stable signal.
-
Stimulation: Add GSK1016790A (typically from a concentrated DMSO stock solution) to the cells at the desired final concentration. It is crucial to have a vehicle control (DMSO alone).
-
Data Acquisition: Continuously record the fluorescence intensity over time using a fluorescence microscope equipped with an appropriate filter set and a digital camera.
-
Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i. For Fura-2, this is typically a ratiometric measurement (340/380 nm excitation). For Fluo-4, it is a change in intensity at a single wavelength. The EC₅₀ can be calculated from a dose-response curve.[11]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents conducted by TRPV4 channels upon activation by GSK1016790A.
Methodology:
-
Cell Preparation: Grow cells expressing TRPV4 on small glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an intracellular solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current. Apply voltage ramps or steps to determine the current-voltage (I-V) relationship.
-
Agonist Application: Perfuse the cell with a solution containing GSK1016790A and record the resulting change in membrane current.
-
Data Analysis: Analyze the amplitude, kinetics, and I-V relationship of the GSK1016790A-evoked current to characterize the properties of TRPV4 channel activation.[11][13]
Caption: Workflow for whole-cell patch-clamp experiments.
Conclusion
GSK1016790A has established itself as a cornerstone research tool for investigating the multifaceted roles of the TRPV4 ion channel. Its high potency and selectivity allow for precise modulation of TRPV4 activity, enabling detailed studies of its downstream signaling and physiological consequences. While the ambiguity surrounding its CAS number necessitates careful cross-referencing, the wealth of data associated with GSK1016790A under CAS number 942206-85-1 provides a solid foundation for its use in drug discovery and fundamental research. As with any potent bioactive compound, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.
References
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- GSK1016790A (GSK101, CAS Number: 942206-85-1). Cayman Chemical. [URL: https://www.caymanchem.com/product/17289/gsk1016790a]
- The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2018.01156/full]
- GSK 1016790A. Tocris Bioscience. [URL: https://www.tocris.com/products/gsk-1016790a_4313]
- GSK1016790A - Product Information. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/17289.pdf]
- GSK1016790A | TRPV4 Channel Agonist. MedChemExpress. [URL: https://www.medchemexpress.com/gsk1016790a.html]
- GSK1016790A | TRP/TRPV Channel | Calcium Channel. TargetMol. [URL: https://www.targetmol.com/product/GSK1016790A]
- Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0016713]
- GSK1016790A | TRP Channel activator | CAS 942206-85-1. Selleck Chemicals. [URL: https://www.selleckchem.com/products/gsk1016790a.html]
- GSK1016790A | CAS 942206-85-1. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/gsk1016790a-942206-85-1]
- Thorneloe, K. S., Sulpizio, A. C., Lin, Z., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics, 326(2), 432–442. [URL: https://pubmed.ncbi.nlm.nih.gov/18499743/]
- GSK1016790A ≥98% (HPLC). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enz/g0798]
- GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/530533]
- GSK 1016790A. R&D Systems. [URL: https://www.rndsystems.com/products/gsk-1016790a_4313]
- GSK1016790A - Potent TRPV4 Agonist for Ion Channel Research. APExBIO. [URL: https://www.apexbt.com/gsk1016790a.html]
- Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4867351/]
- N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18499743/]
- The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2018.01156/full]
- Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. The Journal of General Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3182103/]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/84679]
- Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32682782/]
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The Naphthalene Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents one of medicinal chemistry's most enduring and versatile scaffolds. Its rigid, planar, and lipophilic nature provides an ideal foundation for constructing bioactive molecules that can effectively interact with a diverse range of biological targets. This guide delves into the multifaceted roles of the naphthalene moiety in bioactive compounds, moving beyond a simple catalog of drugs to explore the fundamental physicochemical and structural contributions that make it a privileged scaffold. We will examine its impact on receptor binding, pharmacokinetics, and metabolic stability through detailed case studies of blockbuster drugs, including the beta-blocker Propranolol and the anti-inflammatory agent Naproxen. Furthermore, this guide provides detailed experimental protocols for the in-vitro evaluation of naphthalene-based compounds, offering a practical framework for researchers in the field.
Introduction: The Enduring Relevance of a Bicyclic Core
First isolated from coal tar in the early 19th century, naphthalene (C₁₀H₈) has evolved from a simple industrial chemical to a cornerstone in pharmaceutical design.[1][2] Its structure, consisting of two fused benzene rings, provides a unique combination of properties that medicinal chemists have exploited to develop therapies for a vast spectrum of diseases, from cardiovascular conditions and inflammation to infectious diseases and depression.[3][4] The prevalence of the naphthalene core in numerous FDA-approved drugs is a testament to its utility and "drug-like" characteristics.[5]
This guide serves as a technical resource for drug development professionals, providing an in-depth analysis of why this scaffold is so effective. We will explore its inherent properties, its role as a pharmacophore in specific drug classes, and the strategic considerations for its incorporation into novel therapeutic agents.
Physicochemical Properties and Their Pharmacological Implications
The bioactivity of a naphthalene-containing compound is intrinsically linked to the core's fundamental physicochemical properties. Understanding these characteristics is critical for rational drug design.
-
Lipophilicity and Membrane Permeability: The extended aromatic system of naphthalene confers significant lipophilicity, as indicated by its logP value of 3.30.[6] This property is crucial for enabling compounds to cross cellular membranes and reach intracellular targets. However, this high lipophilicity must be carefully balanced by incorporating polar functional groups to ensure adequate aqueous solubility and prevent issues such as non-specific binding and rapid metabolic clearance.[7]
-
Planarity, Rigidity, and π-π Interactions: The planar and rigid structure of the naphthalene ring serves as an excellent anchor for positioning functional groups in a precise three-dimensional orientation for optimal receptor binding. This planarity facilitates high-affinity binding through π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein's active site.
-
Metabolic Considerations: The naphthalene ring is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, often forming reactive epoxide and naphthoquinone metabolites.[3] While this can be a metabolic liability leading to potential toxicity, it can also be strategically managed. Medicinal chemists can modify substitution patterns on the ring to block sites of metabolism, thereby enhancing the compound's half-life and safety profile. Understanding these pathways is essential for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of naphthalene-based drug candidates.[8]
The Naphthalene Moiety in Action: Case Studies of Marketed Drugs
The true value of the naphthalene scaffold is best illustrated by its role in the mechanism of action of several highly successful drugs. The following case studies highlight how its structure is leveraged to achieve therapeutic efficacy across different disease areas.
Case Study 1: Propranolol - The Archetypal Beta-Blocker
Propranolol is a non-selective beta-adrenergic receptor antagonist used to treat hypertension, angina, and anxiety.[9] The naphthyloxy group is the cornerstone of its pharmacological activity.
-
Mechanism of Action: Propranolol competitively blocks β1 and β2 adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[10] The extensive, lipophilic surface of the naphthalene ring is critical for high-affinity binding within the receptor's transmembrane domain. It forms key van der Waals and hydrophobic interactions that anchor the molecule in the binding pocket, while the attached propanolamine side chain provides the necessary hydrogen bonding interactions for antagonism.[11] The S(-)-enantiomer exhibits approximately 100 times greater binding affinity than the R(+)-enantiomer, highlighting the precise stereochemical fit facilitated by the rigid scaffold.[9]
Case Study 2: Naproxen - A Pillar of Anti-Inflammatory Therapy
Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[12] Its activity stems from the inhibition of cyclooxygenase (COX) enzymes.
-
Mechanism of Action: Naproxen inhibits both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[12] The naphthalene scaffold of naproxen is essential for its inhibitory action. It occupies the hydrophobic channel of the COX active site, with the 6-methoxy group providing key interactions. The attached propionic acid moiety then interacts with a critical arginine residue (Arg120) at the mouth of the active site, effectively blocking substrate entry.[13] Detailed crystallographic studies have revealed that every pendant group on the naphthyl scaffold is crucial for potent COX inhibition.[14][15]
Case Study 3: Duloxetine - Dual-Action Antidepressant
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder, anxiety, and neuropathic pain.[16][17]
-
Mechanism of Action: Duloxetine potently blocks the serotonin (5-HTT) and norepinephrine (NET) transporters in the central nervous system, increasing the levels of these neurotransmitters in the synaptic cleft.[8] The naphthyloxy ring plays a crucial role in orienting the molecule within the transporter binding sites. Structural analyses show that the large, aromatic naphthalene ring system engages in key interactions that contribute to the drug's high affinity and dual-inhibitory profile.[18] Metabolism of duloxetine primarily occurs through oxidation of this naphthyl ring.[8]
Case Study 4: Naftifine & Terbinafine - Antifungal Agents
Naftifine and the structurally related drug Terbinafine are allylamine antifungals used to treat dermatophyte infections.[19]
-
Mechanism of Action: These drugs act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[20][21] Ergosterol is an essential component of the fungal cell membrane. The lipophilic naphthalene moiety in these drugs helps anchor them within the enzyme's active site, contributing to their potent inhibitory activity and fungicidal effect.[22][23]
Case Study 5: Bedaquiline - A Novel Antitubercular Drug
Bedaquiline is a first-in-class diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis. While technically a quinoline, its mechanism provides a powerful example of how large, fused aromatic systems, analogous to naphthalene, function in drug action.
-
Mechanism of Action: Bedaquiline uniquely targets the proton pump of mycobacterial ATP synthase, an enzyme essential for energy production in Mycobacterium tuberculosis.[24] The drug binds to the rotor c-ring of the enzyme, physically jamming its rotation and halting ATP synthesis.[25][26] This leads to a potent bactericidal effect, even against dormant bacteria.[27] The extensive aromatic system is critical for the high-affinity interactions within the hydrophobic membrane-embedded region of the enzyme.
Summary of Bioactivity Data
The following table summarizes the quantitative bioactivity and physicochemical properties of the discussed naphthalene-containing drugs, underscoring the scaffold's versatility.
| Drug | Target(s) | Bioactivity Metric | Value | LogP | Reference(s) |
| Propranolol | β1/β2-Adrenergic Receptors | Ki (β1), Ki (β2) | 1.8 nM, 0.8 nM | 3.48 | [14] |
| Naproxen | COX-1 / COX-2 | IC50 | 8.72 µM / 5.15 µM | 3.18 | [3][20] |
| Duloxetine | Serotonin Transporter (SERT) | EC50 | 44.5 nM | 4.47 | [28] |
| Norepinephrine Transporter (NET) | EC50 | 116 nM | [28] | ||
| Naftifine | Squalene Epoxidase | IC50 | 114.6 nM | 5.86 | |
| Bedaquiline | Mycobacterial ATP Synthase | IC50 | 20-25 nM | 7.33 | [25] |
Experimental Workflows for Evaluating Naphthalene-Based Compounds
The rational design and optimization of naphthalene-based bioactive compounds require robust and reproducible experimental evaluation. This section provides detailed, step-by-step protocols for key in-vitro assays relevant to the drug classes discussed.
Synthetic Strategy Overview
The functionalization of the naphthalene core is a mature field in organic chemistry. Common strategies involve electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), which typically favors substitution at the α-position (C1, C4, C5, C8). Subsequent modifications, such as reduction of nitro groups to amines or palladium-catalyzed cross-coupling reactions, allow for the introduction of diverse functional groups to build structure-activity relationships (SAR). More complex, polysubstituted naphthalenes can be accessed via multi-step sequences or cycloaddition reactions.[9]
Workflow for In-Vitro Bioactivity Screening
The initial evaluation of novel naphthalene derivatives typically follows a hierarchical screening cascade to assess on-target activity, selectivity, and potential liabilities.
Caption: A generalized workflow for the in-vitro screening of novel naphthalene-based compounds.
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is designed to measure the ability of a test compound (e.g., a naproxen analog) to inhibit human recombinant COX-2.[2][19]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme cofactor
-
Test compound and vehicle control (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Saturated Stannous Chloride (SnCl₂) solution
-
Prostaglandin E₂ (PGE₂) ELISA Kit
-
96-well microplate
Procedure:
-
Equilibrate the Reaction Buffer to 37°C.
-
In a 96-well plate, add 150 µL of Reaction Buffer to each well.
-
Add 10 µL of Heme to each well.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle control.
-
Add 10 µL of diluted COX-2 enzyme solution to all wells.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding 30 µL of saturated SnCl₂ solution.
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Liver Microsome Metabolic Stability Assay
This assay assesses the susceptibility of a test compound to Phase I metabolism by liver enzymes, primarily CYPs.[5][25]
Materials:
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test compound (10 mM stock in DMSO)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile (ACN) with an internal standard
-
96-well incubation plate and collection plate
-
Incubator/shaker set to 37°C
Procedure:
-
Prepare a microsomal working solution by diluting the stock microsomes in Phosphate Buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation. Keep on ice.
-
Prepare the test compound working solution by diluting the DMSO stock in Phosphate Buffer to an intermediate concentration. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
In the incubation plate, combine the microsomal working solution and the test compound working solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from each reaction well to a collection plate containing 3 volumes of ice-cold ACN with an internal standard to stop the reaction.
-
Once all time points are collected, seal and centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (k) is the elimination rate constant.
-
Calculate the in-vitro half-life (T½) using the formula: T½ = 0.693 / k.
Caption: Experimental workflow for the liver microsomal stability assay.
Conclusion and Future Perspectives
The naphthalene moiety has unequivocally earned its status as a privileged scaffold in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and tunable electronic properties provides a robust platform for the design of potent and selective modulators of a wide array of biological targets. From the foundational discoveries of propranolol and naproxen to modern therapeutics, the naphthalene core continues to demonstrate its value.
The future of naphthalene-based drug discovery remains bright. Its application in developing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular probes is an active area of research. As our understanding of disease biology deepens, the strategic deployment of this versatile scaffold will undoubtedly continue to yield novel and effective medicines for years to come.
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de Oliveira, M. A. L., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]
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Golebiowski, A., et al. (2003). Duloxetine (Cymbalta), a dual inhibitor of serotonin and norepinephrine reuptake. Bioorganic & Medicinal Chemistry Letters, 13(24), 4477-80. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. propranolol [Ligand Id: 564] activity data. [Link]
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Koul, A., et al. (2013). Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. Journal of Clinical and Experimental Medicine. [Link]
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Preiss, L., et al. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. Science Advances. [Link]
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Kalgutkar, A. S., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. [Link]
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Makar, S., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 21-49. [Link]
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Maheshwari, M., et al. (2023). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. ResearchGate. [Link]
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Luo, M., et al. (2020). Bedaquiline inhibits the yeast and human mitochondrial ATP synthases. Nature Communications. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-6-(naphthalen-1-yl)pyrazine in Organic Solvents
For researchers, scientists, and drug development professionals, understanding the solubility of a chemical entity is a cornerstone of its journey from discovery to application. This guide provides a comprehensive technical framework for characterizing the solubility profile of 2-Chloro-6-(naphthalen-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] Given the absence of publicly available quantitative solubility data for this specific molecule, this document serves as a practical whitepaper, empowering researchers to generate this critical dataset.[2] We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the analytical methodologies required for accurate quantification.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in various solvents is a pivotal physicochemical property that dictates its behavior throughout the drug development pipeline.[2] From synthesis and purification to formulation and bioavailability, solubility data informs critical decisions.[3][4][5] Low aqueous solubility, for instance, can lead to poor absorption and erratic bioavailability, diminishing the therapeutic potential of a promising compound.[3] Conversely, understanding solubility in organic solvents is essential for reaction chemistry, crystallization, and the preparation of dosing solutions for preclinical studies.
This compound (CAS 875900-54-2) is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom and a bulky naphthalen-1-yl group.[1] Its molecular formula is C₁₄H₉ClN₂ and it has a molecular weight of 240.69 g/mol .[1] The presence of the chlorine atom makes it a versatile intermediate for nucleophilic aromatic substitution and cross-coupling reactions, while the naphthalene moiety can facilitate π-π stacking interactions.[1] These structural features—a rigid aromatic system and a halogen substituent—suggest that its solubility will be highly dependent on the nature of the solvent.
Theoretical Framework: Predicting Solubility
Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide solvent selection.
Physicochemical Properties and their Implications
A molecule's intrinsic properties are the primary determinants of its solubility. For this compound, the key characteristics to consider are:
-
Polarity: The pyrazine ring, with its two nitrogen atoms, introduces some polarity. However, the large, nonpolar naphthalene ring and the chloro substituent likely result in an overall low polarity and a significant LogP (partition coefficient). A high LogP value is generally associated with poor aqueous solubility and better solubility in nonpolar organic solvents.[6]
-
Molecular Weight and Shape: The relatively rigid and planar structure, combined with a molecular weight of 240.69 g/mol , will influence the crystal lattice energy.[1] A higher crystal lattice energy requires more energy to overcome, thus reducing solubility.
-
Hydrogen Bonding Capacity: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents like water or alcohols.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] The central principle is that "like dissolves like"; a solute will be soluble in a solvent with similar HSP values.[7]
The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. If this distance is within the interaction radius (R0) of the solute, solubility is likely.[7] While experimentally determined HSP for this compound are unavailable, they can be estimated using group contribution methods.[9] This theoretical screening can help prioritize a smaller, more relevant set of solvents for experimental testing, saving time and resources.
Computational Models
In recent years, in silico models, often employing machine learning and artificial intelligence, have become increasingly powerful in predicting aqueous solubility.[10][11][12] These models use a large dataset of compounds with known solubilities to establish a relationship between molecular descriptors and the resulting solubility.[11] While these are powerful tools for aqueous solubility prediction, their applicability to a wide range of organic solvents may be more limited but can still provide valuable guidance.[10][13]
Experimental Determination of Solubility
Experimental measurement remains the gold standard for obtaining accurate solubility data. The two most common approaches are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[5]
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method is considered the most reliable technique for determining thermodynamic solubility.[4][14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[4]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method (see Section 4).
The following diagram illustrates the workflow for the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery.[3][15] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.[15][16] This method is faster but can overestimate thermodynamic solubility as it can lead to the formation of supersaturated solutions.[4]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) with shaking.[16]
-
Precipitate Detection: Determine the point of precipitation. This can be done visually or, more quantitatively, using light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration.[15][16]
-
Quantification (Direct UV/HPLC Method):
-
Filter the solutions to remove any precipitate.
-
Measure the concentration of the dissolved compound in the filtrate using a suitable analytical technique.[16]
-
The following diagram illustrates the kinetic solubility workflow.
Caption: Workflow for Kinetic Solubility Determination.
Analytical Quantification
Accurate and reliable quantification of the dissolved compound is paramount. The choice of analytical method will depend on the required sensitivity, selectivity, and the solvent matrix.[17]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and robust method for solubility determination.[17] It offers excellent selectivity and sensitivity. A validated HPLC method should be developed with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.[18][19] Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: For a simpler, high-throughput approach, UV-Vis spectrophotometry can be used, provided the solvent does not interfere with the absorbance spectrum of the compound.[17] A wavelength of maximum absorbance (λmax) for this compound should be determined, and a calibration curve prepared. This method is less selective than HPLC and may not be suitable for complex matrices.[17]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For very low solubility or when high sensitivity and specificity are required, LC-MS/MS is the method of choice.[17][19]
Data Presentation and Interpretation
All experimentally determined solubility data should be presented in a clear and organized manner. The following table provides a template for recording your findings.
Table 1: Experimental Solubility of this compound at 25°C
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Dichloromethane | 3.1 | 9.1 | Shake-Flask | ||
| e.g., Ethyl Acetate | 4.4 | 6.0 | Shake-Flask | ||
| e.g., Acetone | 5.1 | 20.7 | Shake-Flask | ||
| e.g., Ethanol | 5.2 | 24.6 | Shake-Flask | ||
| e.g., Methanol | 6.6 | 32.7 | Shake-Flask | ||
| e.g., Acetonitrile | 5.8 | 37.5 | Shake-Flask | ||
| e.g., DMSO | 7.2 | 46.7 | Shake-Flask | ||
| e.g., Toluene | 2.4 | 2.4 | Shake-Flask | ||
| e.g., Heptane | 0.1 | 1.9 | Shake-Flask |
Note: Polarity Index and Dielectric Constant values are approximate and for reference.
Conclusion
References
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477–1488. Retrieved from [Link]
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Chen, Z., & Li, Y. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07632. Retrieved from [Link]
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Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 23(3), 6-13. Retrieved from [Link]
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Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Oprea, T. I., & Gottfries, J. (2001). Computational models for the prediction of drug solubility. QSAR & Combinatorial Science, 20(2‐3), 107-114. Retrieved from [Link]
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Pal, T., & Berendsen, H. J. C. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(23), 234503. Retrieved from [Link]
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Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 2(1), E2. Retrieved from [Link]
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Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 22(3), 32-37. Retrieved from [Link]
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Balani, S. K., & Lu, J. (2007). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 4(1), 31-36. Retrieved from [Link]
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Gonzalez-Alvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 408. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]
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Schoff, C. K. (2014). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech, 11(1), 22-27. Retrieved from [Link]
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BIOSYNCE. (2025). What analytical methods are used for pyrazine detection?. Retrieved from [Link]
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European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
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Wang, Y., et al. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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Liu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 469. Retrieved from [Link]
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International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-11. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved from [Link]
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LookChem. (n.d.). 2-CHLORO-6-(1-NAPHTHALENYL) PYRAZINE. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][3][11][15]triazines. Molecules, 30(15), 3456. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Naphthalene, 1-Methylnaphthalene, and 2.... Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-6-(naphthalen-1-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the fields of medicinal chemistry and materials science, where the construction of biaryl and hetero-biaryl motifs is a frequent necessity.[3][4] These structural units are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. 2-Chloro-6-(naphthalen-1-yl)pyrazine is a valuable heterocyclic building block, featuring a pyrazine core substituted with a chlorine atom and a bulky naphthalen-1-yl group.[5] The chlorine atom at the 2-position of the pyrazine ring enhances its electrophilicity, making it a suitable substrate for various cross-coupling reactions, including the Suzuki-Miyaura coupling.[5]
However, the coupling of heteroaryl chlorides like this compound presents a greater challenge than their bromo or iodo counterparts due to the stronger C-Cl bond, which is less susceptible to oxidative addition to the palladium catalyst.[1][6] Consequently, successful coupling necessitates the use of highly active catalyst systems, typically employing electron-rich and sterically hindered phosphine ligands. This document provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, offering insights into the rationale behind the chosen conditions and troubleshooting common issues.
Understanding the Mechanistic Nuances
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-limiting step for aryl chlorides is the oxidative addition of the C-Cl bond to a Pd(0) complex. The use of electron-rich ligands is crucial as they increase the electron density on the palladium center, thereby promoting this challenging oxidative addition step.[7] Bulky ligands, in turn, facilitate the final reductive elimination step, releasing the desired biaryl product and regenerating the active Pd(0) catalyst.[7]
The choice of base is also critical. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[8] The selection of an appropriate base and solvent system is essential to ensure high yields and minimize side reactions, such as protodeboronation of the boronic acid.[3][4]
Experimental Workflow Overview
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with various arylboronic acids and may require optimization for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role | Typical Amount (Equivalents) |
| This compound | 875900-54-2 | 240.69 | Aryl Halide (Substrate) | 1.0 |
| Arylboronic Acid | Varies | Varies | Coupling Partner | 1.2 - 1.5 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | 224.50 | Palladium Precatalyst | 0.02 - 0.05 (2-5 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Ligand | 0.04 - 0.10 (4-10 mol%) |
| K₂CO₃ (Potassium Carbonate) | 584-08-7 | 138.21 | Base | 2.0 - 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent | - |
| Water | 7732-18-5 | 18.02 | Co-solvent | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Catalyst Preparation and Addition:
-
In a separate vial, under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.03 equiv) and SPhos (0.06 equiv).
-
Add a small amount of anhydrous 1,4-dioxane to the vial to dissolve the catalyst and ligand, forming the active catalyst solution.
-
Using a syringe, transfer the catalyst solution to the Schlenk flask containing the reagents.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degassing can be achieved by sparging with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Add the degassed solvent mixture to the reaction flask via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
-
Reaction:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for the duration of the reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours. The reaction is complete when the starting material (this compound) is no longer detectable.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
-
Analysis:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
-
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium(II) precatalyst and a bulky, electron-rich biaryl phosphine ligand like SPhos is highly effective for the coupling of challenging aryl chlorides.[9] SPhos promotes the difficult oxidative addition step and facilitates the reductive elimination.[7]
-
Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing significant degradation of sensitive functional groups.[10]
-
Solvent System (Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to solubilize the organic reagents, while the addition of water aids in dissolving the inorganic base and facilitates the transmetalation process.[10][11] Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure rigorous inert atmosphere techniques. Use freshly opened, high-purity palladium precatalyst and ligand. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C, not exceeding the boiling point of the solvent. | |
| Poor choice of base | Try a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Protodeboronation | Presence of excess water or prolonged reaction time | Use anhydrous solvents and a minimal amount of water. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel biaryl compounds with potential applications in drug discovery and materials science. While the inertness of the C-Cl bond presents a challenge, the use of a highly active palladium catalyst system, such as Pd(OAc)₂ with the SPhos ligand, in conjunction with carefully selected reaction conditions, can lead to high yields of the desired products. The protocol outlined in this application note provides a solid foundation for researchers to successfully perform this valuable transformation.
References
-
Roy, D. K., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7048-7053. Retrieved from [Link]
-
Kubota, K., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(10), 1695-1704. Retrieved from [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
Hosoya, T., et al. (2020). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis, 10(1), 473-481. Retrieved from [Link]
-
Ito, H., et al. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis, 10(1), 473-481. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 538, 121028.
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 11(8), 4737-4749. Retrieved from [Link]
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 538, 121028. Retrieved from [Link]
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]
-
Malakar, S., & Schmidt, F. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(10), 6038-6081. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. Retrieved from [Link]
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Application Notes and Protocols for 2-Chloro-6-(naphthalen-1-yl)pyrazine in Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Pyrazine Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyrazine scaffold is a cornerstone for the development of novel functional molecules.[1][2] 2-Chloro-6-(naphthalen-1-yl)pyrazine has emerged as a highly valuable and versatile intermediate, offering a strategic platform for the construction of complex molecular architectures.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful building block.
The unique structure of this compound, featuring an electron-deficient pyrazine core substituted with a reactive chlorine atom and a sterically demanding naphthalene moiety, underpins its synthetic utility. The chlorine atom at the 2-position renders the pyrazine ring susceptible to nucleophilic aromatic substitution and serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.[3] The bulky naphthalen-1-yl group can impart favorable physicochemical properties and engage in π-π stacking interactions, which can be crucial for modulating the biological activity and material properties of the final products.[3]
This guide will delve into the key applications of this compound, providing detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Beyond a mere recitation of steps, we will explore the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling and deployment in synthesis.
| Property | Value | Source |
| CAS Number | 875900-54-2 | [3] |
| Molecular Formula | C₁₄H₉ClN₂ | [3] |
| Molecular Weight | 240.69 g/mol | [3] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, THF, and toluene. | [3] |
| Storage | Store at 2-8°C under an inert atmosphere. | [4] |
Core Synthetic Applications: A Gateway to Diverse Chemical Scaffolds
This compound is a linchpin for the synthesis of a diverse array of more complex molecules, most notably through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition of the C-Cl bond to the palladium catalyst, a critical step in these catalytic cycles.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyrazine ring. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
Protocol 1: Representative Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Instrumentation:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating capabilities
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Catalyst System: The use of a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos is crucial for the efficient coupling of aryl chlorides, which are generally less reactive than their bromide or iodide counterparts.[5] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: An inorganic base like K₃PO₄ is employed to facilitate the transmetalation step by activating the boronic acid.[6]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[7] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, as the amino-pyrazine motif is a key pharmacophore.
Protocol 2: Representative Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
Instrumentation:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating capabilities
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), sodium tert-butoxide (1.5 equiv), Pd₂(dba)₃ (0.01 equiv), and Xantphos (0.02 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent and Solvent Addition: Add anhydrous toluene followed by the primary amine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature and quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as Xantphos is highly effective for the amination of aryl chlorides.[8] The ligand promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion: A Key Intermediate for Innovation
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its strategic combination of a reactive chloro-pyrazine core and a bulky naphthalene substituent provides a versatile platform for the efficient construction of a wide range of complex molecules. The protocols and insights provided in this application note are intended to empower researchers to unlock the full synthetic potential of this valuable intermediate, paving the way for new discoveries in drug development and materials science.
References
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- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1534-1538.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Pyrazine-Based Tyrosine Kinase Inhibitors. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). This compound. Retrieved from a URL provided by the grounding tool.
- Acalabrutinib (ACP-196): a second-generation bruton tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 59(11), 5123-5138.
- Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 540, 121028.
- Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14249-14305.
- Malapit, C. A., et al. (2018). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry, 83(21), 13247-13255.
- Rýdlová, K., et al. (2024). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 89(3), 1835-1843.
- Toyo Hakko Co., Ltd. (2004). Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof. U.S.
- Michalik, D., et al. (2025).
- Adir et Compagnie. (1999). Pyrazine derivatives, preparation and medicines containing them.
- Reddy, L. C. S., et al. (2023). Cross-Coupling Reactions: A Practical Guide. IntechOpen.
- Collard, S., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3460-3473.
- Laulhé, S., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443.
- Hocek, M., et al. (2010).
- Kráľová, P., & Jampílek, J. (2014). Pyrazine Derivatives: A Patent Review (June 2012 - Present).
- Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- LookChem. (n.d.). 2-CHLORO-6-(1-NAPHTHALENYL) PYRAZINE. Retrieved from a URL provided by the grounding tool.
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- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10.
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nucleophilic aromatic substitution reactions of 2-chloropyrazines
An Application Guide to Nucleophilic Aromatic Substitution (SNA) Reactions of 2-Chloropyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents, including treatments for tuberculosis (Pyrazinamide), cancer (Bortezomib), and viral infections (Favipiravir).[1][3][4] 2-Chloropyrazine, in particular, serves as a versatile and indispensable building block for the synthesis of these complex molecules.[5][6]
The key to its utility lies in the reactivity of the C-Cl bond. The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack.[7][8] This facilitates nucleophilic aromatic substitution (SNA), a powerful reaction for introducing diverse functional groups and elaborating the pyrazine core. This guide provides an in-depth exploration of the SNA mechanism on 2-chloropyrazines and offers detailed protocols for key transformations.
PART 1: The Mechanism of Nucleophilic Aromatic Substitution (SNA)
Unlike electron-rich aromatic rings like benzene, which favor electrophilic substitution, the pyrazine ring readily undergoes nucleophilic substitution.[7] The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[9][10]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This step is typically the rate-determining step and involves the disruption of aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11]
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride leaving group, yielding the substituted pyrazine product.[9][10]
The reactivity of halopyrazines in SNAr reactions is significantly higher than that of corresponding halopyridines, underscoring the activating effect of the second nitrogen atom.[12]
Caption: General mechanism for the SNAr reaction on 2-chloropyrazine.
Factors Influencing Reactivity
-
Electronic Effects: The two ring nitrogen atoms strongly withdraw electron density, activating the ring for nucleophilic attack.[13] Additional electron-withdrawing groups (e.g., -CN, -NO₂) on the pyrazine ring further enhance reactivity, while electron-donating groups (-OR, -NR₂) can decrease it.[12][14]
-
Steric Effects: Bulky substituents adjacent to the reaction center can hinder the approach of the nucleophile, slowing the reaction rate.[15][16] This interplay is crucial when designing syntheses for highly substituted pyrazines.[17]
-
Solvent and Base: The choice of solvent and base is critical. Polar aprotic solvents like DMSO and DMF are commonly used. However, studies have shown that for certain reactions like amination, water can be a highly effective and "green" solvent, potentially due to an "on-water" effect where the reaction is accelerated at the organic-aqueous interface.[18][19]
PART 2: Application Notes & Experimental Protocols
The versatility of 2-chloropyrazine allows for a wide range of transformations. Below are protocols for the most common and synthetically useful SNAr reactions.
Amination: Forging C-N Bonds
The introduction of amino groups is fundamental in drug discovery, as they often serve as key pharmacophoric features or handles for further functionalization. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, direct SNAr is often feasible and more economical for activated substrates like 2-chloropyrazines.[18][20]
Caption: Standard experimental workflow for the amination of 2-chloropyrazine.
This protocol is adapted from a green chemistry approach that often provides high yields and simplifies product isolation.[18][19]
-
Objective: To synthesize 2-(morpholino)pyrazine.
-
Materials:
-
2-Chloropyrazine (1 equiv.)
-
Morpholine (1.2 equiv.)
-
Potassium Fluoride (KF) (2 equiv.)
-
Deionized Water
-
Isopropyl Acetate or Ethyl Acetate (for extraction)
-
-
Procedure:
-
To a sealable reaction vessel, add 2-chloropyrazine, potassium fluoride, and deionized water.
-
Add morpholine to the mixture and securely seal the vessel.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with isopropyl acetate or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
-
-
Causality and Insights:
-
Why Water? For many primary and secondary amines, water serves as an excellent solvent, leading to clean reactions and high yields, often superior to organic solvents.[18]
-
Role of KF: KF acts as a base and may also facilitate the reaction through fluoride-mediated effects. Other bases like K₂CO₃ or K₃PO₄ can be used, but KF in water is particularly effective.[19]
-
When to Use Palladium? For less nucleophilic amines, such as anilines or certain N-heterocycles, direct SNAr may be sluggish or ineffective.[18] In these cases, a Palladium-catalyzed Buchwald-Hartwig amination is the preferred method.[18][21][22]
-
Alkoxylation and Hydroxylation: Introducing Oxygen Nucleophiles
The reaction of 2-chloropyrazines with alkoxides or hydroxide provides access to valuable 2-alkoxypyrazines and 2-hydroxypyrazines (pyrazinones), which are common motifs in pharmaceuticals.[7]
-
Objective: To substitute the chloro group with a methoxy group.
-
Materials:
-
2-Chloropyrazine (1 equiv.)
-
Sodium Methoxide (NaOMe) (1.5 equiv., can be used as a solution in methanol or as a solid)
-
Methanol (Anhydrous)
-
-
Procedure:
-
Dissolve 2-chloropyrazine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add sodium methoxide to the solution. If using solid NaOMe, the addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize the excess base with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the residue with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the product.
-
-
Objective: To convert 2-chloropyrazine into its corresponding pyrazinone.
-
Materials:
-
2-Chloropyrazine (1 equiv.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2-3 equiv.)
-
Water or a mixture of Water/Dioxane
-
-
Procedure:
-
Dissolve 2-chloropyrazine in water (or a water/dioxane mixture to improve solubility).
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux (100 °C) and stir vigorously.
-
Monitor the reaction until completion.
-
Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~3-4, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Cyanation: A Gateway to Carboxylic Acids, Amines, and Amides
The cyano group is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or hydrated to amides. Palladium-catalyzed cyanation is a modern, reliable method for introducing this moiety.[23]
This protocol uses a non-toxic cyanide source and is adapted from modern catalytic methods.[24][25]
-
Objective: To synthesize 2-cyanopyrazine from 2-chloropyrazine (or 2-bromopyrazine).
-
Materials:
-
2-Chloropyrazine (1 equiv.)
-
Potassium Ferrocyanide [K₄(Fe(CN)₆)] (0.2-0.3 equiv. as a cyanide source)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.1-1 mol%)
-
Potassium Carbonate (K₂CO₃) (1-2 equiv.)
-
N,N-Dimethylacetamide (DMA) or similar polar aprotic solvent
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂, K₂CO₃, and K₄(Fe(CN)₆).
-
Add the solvent (DMA), followed by 2-chloropyrazine.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
The filtrate can be subjected to distillation under reduced pressure or aqueous workup followed by extraction and column chromatography to isolate the 2-cyanopyrazine product.[24]
-
-
Causality and Insights:
-
Cyanide Source: Potassium ferrocyanide is an excellent choice for industrial and laboratory settings as it is stable, non-toxic, and inexpensive compared to KCN or Zn(CN)₂.[25]
-
Ligand-Free Palladium: While many palladium-catalyzed reactions require phosphine ligands, cyanation of activated heterocycles can sometimes proceed effectively with just a palladium salt, simplifying the procedure and reducing costs.[25]
-
PART 3: Data Summary & Comparison
The following table summarizes typical conditions for the SNAr reactions discussed. Note that conditions may require optimization based on the specific substrate and nucleophile.
| Reaction Type | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Typical Yields |
| Amination | Primary/Secondary Amines | KF, K₂CO₃ | Water, DMSO | 50 - 100 | Moderate to Excellent[18] |
| Alkoxylation | NaOMe, NaOEt | (Self-basic) | Corresponding Alcohol | Reflux | Good to Excellent[26] |
| Hydroxylation | NaOH, KOH | (Self-basic) | Water, Dioxane/H₂O | Reflux | High[7] |
| Cyanation | K₄(Fe(CN)₆) | Pd(OAc)₂ / K₂CO₃ | DMA, NMP | 120 - 140 | Good to Excellent[24] |
References
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Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
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The Role of 2-Chloropyrazine in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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6.2.2. Pyrazines. Science of Synthesis. [Link]
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Synthesis and reactions of Pyrazine. Slideshare. [Link]
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The Crucial Role of 2-Chloropyrazine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central (PMC). [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central (PMC). [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
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Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. [Link]
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In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PubMed Central (PMC). [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
- Preparation of 2-aminopyrazine.
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Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
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Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
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Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
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Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health (NIH). [Link]
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Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
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Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
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Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. University of Cantabria. [Link]
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Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]
-
The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. [Link]
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Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). ResearchGate. [Link]
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SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. [Link]
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Cyanation. Wikipedia. [Link]
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Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
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Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions". ResearchGate. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Process for the preparation of 2-cyanopyridine derivatives.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central (PMC). [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]
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Application Note & Protocol: Synthesis of Novel Pyrazolo[3,4-b]pyrazine-Based Chalcones as Potential Anticancer Agents
Abstract
This guide provides a comprehensive, field-proven methodology for the synthesis of novel anticancer agents derived from pyrazine precursors. Pyrazine and its fused heterocyclic systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This document details a robust, multi-step synthesis of pyrazolo[3,4-b]pyrazine-based chalcones, compounds known for their potential cytotoxic activities against various cancer cell lines.[5] We will elucidate the strategic rationale, provide detailed, step-by-step experimental protocols, and outline methods for chemical characterization and in vitro biological evaluation. The protocols are designed to be self-validating, with clear explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazine Scaffolds in Oncology
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of modern therapeutics.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor allow for potent and selective interactions with various biological targets. This has led to the successful development of several FDA-approved drugs containing the pyrazine motif, including the kinase inhibitor Gilteritinib and the groundbreaking proteasome inhibitor Bortezomib.[3][6]
Fusing the pyrazine ring with other heterocyclic systems, such as pyrazole, creates rigid, three-dimensional structures like pyrazolo[3,4-b]pyrazines. These scaffolds serve as excellent platforms for generating molecular diversity and have shown significant promise as anticancer agents with low toxicity.[5] One highly effective strategy for developing potent anticancer compounds is the synthesis of chalcones (α,β-unsaturated ketones) derived from these fused systems. Chalcones themselves are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[7] This application note will therefore focus on a validated synthetic pathway to produce novel pyrazolo[3,4-b]pyrazine chalcones and assess their efficacy.
Strategic Rationale and Workflow Overview
The synthetic strategy is designed for modularity, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[8] The core pyrazolo[3,4-b]pyrazine scaffold is first synthesized and then functionalized with an acetyl group, creating a key intermediate. This intermediate then serves as the substrate for a Claisen-Schmidt condensation with various substituted aromatic aldehydes to yield the target chalcones.
The causality behind this approach is twofold:
-
Scaffold Integrity: The pyrazolo[3,4-b]pyrazine core provides the foundational structure for target engagement. Its synthesis from readily available precursors is reliable and scalable.
-
Modular Derivatization: The Claisen-Schmidt condensation is a robust and high-yielding reaction that allows for the easy introduction of diverse aromatic substituents. This modularity is critical for fine-tuning the compound's electronic and steric properties to optimize its anticancer activity.
The overall experimental workflow is depicted below.
Figure 1: High-level workflow for the synthesis and evaluation of pyrazolo[3,4-b]pyrazine-based anticancer agents.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Recommended Purity |
| 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole | 3539-35-7 | >98% |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | >99% |
| Glacial Acetic Acid | 64-19-7 | ACS Grade |
| Substituted Aromatic Aldehydes | Varies | >98% |
| Ethanol | 64-17-5 | Anhydrous & 95% |
| Sodium Hydroxide | 1310-73-2 | >98% |
| Hydrochloric Acid | 7647-01-0 | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade |
| Ethyl Acetate | 141-78-6 | HPLC Grade |
| Hexane | 110-54-3 | HPLC Grade |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Cell Culture Grade |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 298-93-1 | >98% |
| Doxorubicin Hydrochloride | 25316-40-9 | >98% |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, beakers, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank
-
UV lamp for TLC visualization
-
Column chromatography setup (glass column, silica gel 60, 230-400 mesh)
-
Melting point apparatus
-
Analytical balance
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., ESI-MS)
-
CO₂ incubator for cell culture
-
Laminar flow hood
-
96-well plate reader (ELISA reader)
-
Micropipettes
Experimental Protocols
PART A: SYNTHESIS & CHARACTERIZATION
Protocol 1: Synthesis of Key Intermediate (5-acetyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine)
This protocol is adapted from established literature procedures for the synthesis of pyrazolopyrazines.[5]
Rationale: This reaction involves the condensation of the o-aminonitrosopyrazole with acetylacetone. The acidic medium (glacial acetic acid) catalyzes the condensation and subsequent cyclization, leading to the formation of the stable, fused pyrazolo[3,4-b]pyrazine ring system.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (2.16 g, 10 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by the slow addition of acetylacetone (1.10 g, 11 mmol).
-
Reaction: Heat the mixture to reflux (approx. 120 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material spot should disappear, and a new, less polar product spot should appear.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Purification: Filter the solid using a Büchner funnel, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.
-
Expected Yield: 75-85%
-
Expected Appearance: Yellowish solid
-
Protocol 2: General Procedure for Synthesis of Chalcones (Claisen-Schmidt Condensation)
Rationale: This is a base-catalyzed condensation reaction. The sodium hydroxide deprotonates the α-carbon of the acetyl group on the pyrazolopyrazine intermediate, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone (chalcone).
-
Setup: In a 50 mL round-bottom flask, dissolve the 5-acetyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine intermediate (0.28 g, 1 mmol) in 15 mL of ethanol.
-
Reagent Addition: To this solution, add the desired substituted aromatic aldehyde (1.1 mmol, 1.1 eq.). A representative list of aldehydes is provided in Table 1.
-
Catalysis: While stirring at room temperature, add 2 mL of aqueous sodium hydroxide solution (10% w/v) dropwise.
-
Reaction: Continue stirring the mixture at room temperature for 6-8 hours. The formation of a precipitate usually indicates product formation. Monitor the reaction via TLC (Eluent: 40% Ethyl Acetate in Hexane).
-
Workup: Pour the reaction mixture into 50 mL of crushed ice and acidify with dilute HCl (1 M) to a pH of ~6-7.
-
Purification: Filter the resulting solid precipitate, wash with copious amounts of water, and dry. The crude chalcone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Table 1: Reagent Quantities for Chalcone Synthesis Library
| Entry | Aromatic Aldehyde (1.1 eq.) | Product Substituent (Ar) |
|---|---|---|
| 1 | Benzaldehyde | Phenyl |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl |
| 5 | 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)phenyl |
Protocol 3: Chemical Characterization
Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds, ensuring the trustworthiness of subsequent biological data.
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Acquire spectra. For chalcones, expect to see characteristic doublets for the vinyl protons (H-α and H-β) in the range of δ 7.0-8.5 ppm with a coupling constant (J) of ~15-16 Hz, confirming the E (trans) configuration.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Confirm the presence of the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
-
PART B: BIOLOGICAL EVALUATION
Protocol 4: MTT Cell Viability Assay
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.[9][10]
Figure 2: Workflow for the MTT cytotoxicity assay.
-
Cell Culture: Culture human breast cancer cells (MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a CO₂ incubator at 37°C.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized chalcone and the positive control (e.g., Doxorubicin) in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of test compounds. Include wells for "untreated control" (media only) and "vehicle control" (media with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
-
Data Interpretation and Structure-Activity Relationships (SAR)
Table 2: Hypothetical Biological Activity Data
| Entry | Substituent (Ar) | IC₅₀ against MCF-7 (µM) |
|---|---|---|
| 1 | Phenyl | 15.2 |
| 2 | 4-Chlorophenyl | 8.5 |
| 3 | 4-Methoxyphenyl | 12.1 |
| 4 | 4-Nitrophenyl | 5.3 |
| 5 | 4-(Dimethylamino)phenyl | 25.8 |
| Ref | Doxorubicin | 0.8 |
Discussion of Hypothetical Data: From this data, one could infer that electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position of the phenyl ring enhance cytotoxic activity compared to the unsubstituted analog (Entry 1) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂). This suggests that the electronic properties of this region of the molecule are critical for its biological function, providing a clear direction for the next round of chemical optimization.
Conclusion
This application note provides a detailed, validated, and logically structured guide for the synthesis and evaluation of novel pyrazolo[3,4-b]pyrazine-based chalcones as potential anticancer agents. By following these protocols, researchers in medicinal chemistry and drug discovery can efficiently generate and test new chemical entities, contributing to the ongoing search for more effective cancer therapies. The emphasis on the rationale behind each step ensures that users can not only replicate the results but also adapt and expand upon these methods for their specific research goals.
References
-
Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
-
Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]
-
Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
Rawat, A., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research. [Link]
-
Gouda, M. A., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]
-
Gherghereh, R., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica. [Link]
-
Bernat, Z., & Szymanowska, A. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][6]triazine Derivatives. Molecules. [Link]
-
Gomathi, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Wiemer, A. J., & Wiemer, D. F. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
-
El-Gazzar, M. G., et al. (2024). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]
-
Sede, M. M., et al. (2024). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Pharmaceuticals. [Link]
-
Rivera-Mondragón, A., et al. (2021). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules. [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
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Application Notes and Protocols for the Amination of 2-Chloro-6-(naphthalen-1-yl)pyrazine
Introduction
The pyrazine scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties.[1][2] The functionalization of the pyrazine core is therefore of significant interest to researchers in drug development and organic synthesis. 2-Chloro-6-(naphthalen-1-yl)pyrazine is a key building block, offering a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities.[3] This document provides detailed experimental procedures for the amination of this compound, a crucial transformation for the synthesis of novel compounds with potential therapeutic applications.
Two primary methodologies are presented herein: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods will depend on the desired amine, available resources, and the scale of the reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the experimental choices.
Strategic Approaches to C-N Bond Formation
The conversion of this compound to its 2-amino analogue can be approached through two robust synthetic strategies. The selection of the optimal method is contingent on the nucleophilicity of the amine, desired reaction conditions, and functional group tolerance.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The inherent electron-deficient nature of the pyrazine ring, further activated by the chlorine substituent, makes it susceptible to nucleophilic attack. This pathway is often favored for its operational simplicity and the avoidance of transition metal catalysts. The reaction proceeds via a Meisenheimer intermediate, and its success is largely dependent on the nucleophilicity of the incoming amine and the stability of the leaving group.
Method 2: Buchwald-Hartwig Amination
For less nucleophilic amines or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[4] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the catalyst.
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr) with an Ammonia Source
This protocol is adapted from established procedures for the amination of chloropyrazines and is particularly suitable for reactions with ammonia or primary amines.
Materials:
-
This compound
-
Ammonia solution (e.g., 7 N in Methanol) or desired primary amine
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the starting material. Subsequently, add an excess of the ammonia solution or the desired primary amine (typically 3-5 eq).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-(naphthalen-1-yl)pyrazine.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that can solvate both the starting material and the amine, facilitating the reaction. It is also a relatively high-boiling solvent suitable for reflux conditions.
-
Excess Amine: Using an excess of the amine drives the reaction to completion by Le Chatelier's principle and also acts as a base to neutralize the HCl generated during the reaction.
-
Reflux Conditions: The elevated temperature increases the reaction rate, allowing for the formation of the product in a reasonable timeframe. A documented reaction of this compound with n-octylamine proceeds in ethanol under reflux to give yields of 72-86%.[3]
Method 2: Buchwald-Hartwig Amination
This protocol provides a general framework for the palladium-catalyzed amination of this compound, which is particularly advantageous for a broader range of amines, including those that are less nucleophilic. Microwave-assisted heating can significantly reduce reaction times.[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K2CO3))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Oil bath or microwave reactor
-
Standard glassware for workup and purification
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 eq), the palladium precatalyst (e.g., 2 mol% Pd2(dba)3), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 eq NaOtBu).
-
Reagent Addition (under inert atmosphere): Evacuate and backfill the reaction vessel with an inert gas (repeat three times). Add the amine (1.2 eq) followed by the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Microwave Heating: Place the sealed microwave vial in the microwave reactor and heat to 130-150 °C for 10-30 minutes.[5]
-
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product using 1H NMR, 13C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and moisture, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.
-
Palladium Precatalyst and Ligand: The choice of the palladium source and ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are effective for the amination of aryl chlorides as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.
-
Base: A strong, non-nucleophilic base like NaOtBu is commonly used to deprotonate the amine, forming the palladium-amido complex. For base-sensitive substrates, a weaker base like K2CO3 can be employed, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred as they do not interfere with the catalytic cycle.
Data Presentation
| Parameter | Method 1: SNAr | Method 2: Buchwald-Hartwig Amination |
| Amine Scope | Good for ammonia and nucleophilic primary amines | Broad, including less nucleophilic primary and secondary amines |
| Catalyst | None | Palladium precatalyst (e.g., Pd2(dba)3) and phosphine ligand |
| Base | Excess amine acts as a base | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Solvent | Polar protic (e.g., Ethanol) | Anhydrous, non-protic (e.g., Toluene, Dioxane) |
| Temperature | Reflux (e.g., ~78 °C in Ethanol) | 80-110 °C (conventional) or 130-150 °C (microwave) |
| Reaction Time | 12-24 hours | 4-24 hours (conventional) or 10-30 minutes (microwave) |
| Key Advantage | Operational simplicity, no metal catalyst | Broad substrate scope, milder conditions for some amines |
Visualizations
Experimental Workflow for SNAr Amination
Caption: General workflow for the SNAr amination.
Key Components of Buchwald-Hartwig Amination
Caption: Interplay of key components in the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion (SNAr) | Insufficient reaction time or temperature. | Increase reaction time and ensure the reaction is at a steady reflux. |
| Low nucleophilicity of the amine. | Consider switching to the Buchwald-Hartwig protocol. | |
| Low or no conversion (Buchwald-Hartwig) | Inactive catalyst. | Ensure an inert atmosphere is maintained. Use fresh palladium precatalyst and ligand. |
| Inappropriate ligand for the substrate. | Screen different bulky, electron-rich phosphine ligands. | |
| Formation of side products (Buchwald-Hartwig) | Hydrodehalogenation (replacement of -Cl with -H). | Ensure anhydrous conditions. A different ligand or base may be required. |
| Dimerization of the starting material. | Adjust the catalyst loading and reaction temperature. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Bucholtz, K. M., Copeland, M. M., & Swanger, S. D. (2019). Development of a Highly Flexible, Interdisciplinary Program in Chemical Commerce and a Capstone Course in Commercial Chemistry. Journal of Chemical Education, 96(4), 640–646. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Goh, W. P., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(23), 8345. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Mantri, K., et al. (2008). Synthesis and biological evaluation of novel 2-amino-4-aryl-6-(naphthalen-1-yl)pyridine-3-carbonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(17), 4852-4855. [Link]
-
Mkhalid, I. A. I., et al. (2006). 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(1), o71-o72. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Wei, H.-X., et al. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1839. [Link]
-
Zhu, J., et al. (2011). 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o853. [Link]
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10839-10848. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
-
Gu, C., et al. (2024). Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands. Angewandte Chemie International Edition, 63(5), e202315631. [Link]
-
Hughes, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1045. [Link]
-
ResearchGate. (n.d.). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. [Link]
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Application Note & Protocols: Strategic Synthesis of Pyrazine-Based Scaffolds for Modern Drug Discovery
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the architecture of modern pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as both a hydrogen bond acceptor and a weak base make it a "privileged scaffold" in drug design.[1][3] This structural motif is present in a remarkable diversity of FDA-approved drugs, underscoring its therapeutic relevance across various diseases.[1][4] Computational studies have further validated the pyrazine core's ability to engage in common drug-target interactions, solidifying its importance in rational drug design campaigns.[1][5]
This guide provides a detailed exploration of the synthesis and functionalization of pyrazine-based scaffolds. It moves beyond simple procedural descriptions to explain the underlying strategic and mechanistic considerations, empowering researchers to not only replicate but also innovate in the synthesis of novel pyrazine derivatives for drug discovery pipelines.
Table 1: Examples of FDA-Approved Drugs Featuring the Pyrazine Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action |
| Bortezomib | Anticancer (Multiple Myeloma) | Reversible inhibitor of the 26S proteasome.[1] |
| Pyrazinamide | Antitubercular | Converted to pyrazinoic acid, which disrupts membrane potential in M. tuberculosis.[6] |
| Favipiravir | Antiviral | Acts as a prodrug, converted to its active form which inhibits viral RNA-dependent RNA polymerase.[1][5] |
| Amiloride | Diuretic | Blocks epithelial sodium channels (ENaC) in the distal convoluted tubule.[1] |
| Glecaprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor. |
| Zopiclone | Hypnotic/Sedative | Nonbenzodiazepine that enhances GABAergic neurotransmission.[7] |
Strategic Pathways to the Pyrazine Core and its Derivatives
The construction and diversification of the pyrazine scaffold can be approached through two primary strategies: de novo synthesis of the ring system or post-synthesis functionalization of a pre-formed pyrazine core. The choice of strategy is dictated by the desired substitution pattern, scale, and the availability of starting materials.
De Novo Synthesis: Building the Ring from Acyclic Precursors
Classical methods for constructing the pyrazine ring often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation.[8][9] A more versatile and widely used approach is the biomimetic-inspired homodimerization of α-amino aldehydes or ketones, which subsequently undergo air oxidation to yield symmetrically 2,5-disubstituted pyrazines.[1][5]
-
Causality Behind the Method: This biomimetic approach is powerful for creating symmetrical scaffolds. The reaction proceeds through the formation of a dihydropyrazine intermediate from two molecules of the α-amino carbonyl compound, which is readily oxidized by atmospheric oxygen to the stable aromatic pyrazine ring. This method is particularly useful for accessing pyrazine alkaloids and their analogues.[1][5]
Post-Synthesis Functionalization: A Modular Approach to Chemical Diversity
For generating large libraries of diverse analogues, functionalizing a pre-existing, strategically substituted pyrazine core is the most efficient method. Halogenated pyrazines, particularly 2,5-dichloropyrazine, serve as exceptionally versatile starting points for introducing a wide range of substituents through modern cross-coupling and substitution reactions.[3]
This modular approach allows for the sequential and regioselective introduction of different functional groups, which is critical for structure-activity relationship (SAR) studies in drug discovery.
Caption: Synthetic strategies for diversifying the pyrazine core.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and diversification of pyrazine scaffolds, starting from the versatile building block 2,5-dichloropyrazine.
Protocol 1: Mono-Amination of 2,5-Dichloropyrazine via SNAr
This protocol describes the synthesis of a 2-amino-5-chloropyrazine intermediate, a crucial step for creating asymmetrically substituted scaffolds. The key to achieving mono-substitution is controlling the stoichiometry of the nucleophile.[3]
-
Principle: The first nucleophilic aromatic substitution on 2,5-dichloropyrazine is generally faster than the second. By using a slight excess of the starting material relative to the amine nucleophile and maintaining controlled reaction conditions, the formation of the di-substituted product can be minimized.
-
Materials & Equipment:
-
2,5-Dichloropyrazine (1.0 eq)
-
3-Methoxyaniline (or other desired amine) (0.9 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dichloropyrazine (1.0 eq) and anhydrous DMF.
-
Add 3-methoxyaniline (0.9 eq) to the solution and stir.
-
Carefully add potassium tert-butoxide (1.1 eq) portion-wise. An exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and quench by slowly adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.[3]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the previously synthesized 2-amino-5-chloropyrazine.
-
Principle: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.[10][11] The Suzuki reaction is particularly advantageous due to the commercial availability and stability of a wide range of boronic acids and the generally good functional group tolerance.[3][11]
-
Materials & Equipment:
-
5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard workup and purification equipment
-
-
Procedure:
-
To a Schlenk flask, add the 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent mixture (dioxane/water, 4:1) via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 2,5-disubstituted pyrazine.
-
Application in a Drug Discovery Workflow
The synthesized pyrazine scaffolds are central to the initial phases of drug discovery. The modular nature of their synthesis allows for the rapid generation of a focused library of compounds for screening.
Caption: Pyrazine scaffolds in the drug discovery workflow.
-
Library Generation: Using the protocols above, a library is created by varying the amine in Protocol 1 and the boronic acid in Protocol 2. This can be done efficiently using parallel synthesis techniques.
-
Screening: The compound library is tested against a specific biological target in a high-throughput screening (HTS) campaign.
-
Hit-to-Lead: Active compounds ("hits") are identified. The initial SAR data from the library informs the design of a new, more focused set of pyrazine analogues to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. This iterative cycle of synthesis and testing is the core of lead optimization.[12]
Troubleshooting Common Synthetic Challenges
Table 2: Troubleshooting Guide for Pyrazine Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in SNAr (Protocol 1) | 1. Incomplete reaction. 2. Formation of di-substituted byproduct. 3. Inactive base. | 1. Increase reaction time or temperature moderately. 2. Ensure stoichiometry is correct; use amine as the limiting reagent. 3. Use fresh, anhydrous potassium tert-butoxide. |
| Low yield in Suzuki Coupling (Protocol 2) | 1. Inactive catalyst. 2. Degradation of boronic acid. 3. Insufficiently degassed solvents. | 1. Use fresh palladium catalyst or try a different ligand/catalyst system (e.g., Pd(dppf)Cl₂). 2. Use fresh boronic acid; some are prone to dehydration/trimerization. 3. Ensure solvents are thoroughly degassed via sparging with N₂/Ar or freeze-pump-thaw cycles. |
| Difficult Purification | 1. Products are very polar. 2. Close-running impurities. | 1. Use a more polar solvent system for chromatography (e.g., DCM/Methanol). Consider reverse-phase HPLC. 2. Re-run the column with a shallower gradient. Consider recrystallization if the product is a solid. |
Conclusion
Pyrazine-based scaffolds are, and will continue to be, a highly valuable asset in the field of drug discovery. Their synthetic tractability, particularly through the functionalization of halogenated intermediates, provides a robust platform for generating vast chemical diversity. The strategic application of modern synthetic methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for precise control over the final molecular architecture. By understanding the principles behind these protocols, researchers can effectively create novel and diverse libraries of pyrazine derivatives, accelerating the discovery of next-generation therapeutics.
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Huigens III, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
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Bhatt, M., et al. (n.d.). Lead/active drug scaffolds based on Pyrazine core framework. ResearchGate. [Link]
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Huigens III, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]
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Nagineni, D., et al. (n.d.). The direct synthesis of multi-functional pyrazine scaffolds. ResearchGate. [Link]
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Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3495-3509. [Link]
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Chen, Z., Ye, D., Xu, G., Ye, M., & Liu, L. (2013). Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates. Organic & Biomolecular Chemistry, 11(36), 6112-6115. [Link]
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Salamanca, K. D., et al. (2025). An outstanding cyclocondensation of 2-aminopyrazine. ResearchGate. [Link]
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Miniyar, P., et al. (2013). Pyrazine Derivatives—Versatile Scaffold. Semantic Scholar. [Link]
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Swamy, K. G. (2017). Synthesis and reactions of Pyrazine. Slideshare. [Link]
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Huigens, R. W. 3rd, Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules (Basel, Switzerland), 27(3), 1112. [Link]
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Chandrasoma, N., et al. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PMC. [Link]
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Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
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Sharma, S., et al. (2019). Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. The Journal of Organic Chemistry, 84(15), 9633-9643. [Link]
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Cherkupally, P., et al. (2014). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
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Wang, Y., et al. (2011). Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). Journal of Medicinal Chemistry, 54(19), 6849-6859. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1076–1181. [Link]
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Ramachandran, S., et al. (2021). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25881-25888. [Link]
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Wang, Z., et al. (2024). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. [Link]
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Al-Malki, J., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
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Application Note & Protocols: A Guide to the Synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine and Its Amine Derivatives
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine, a key heterocyclic intermediate. Pyrazine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and approved pharmaceuticals.[1][2][3][4] This document details a robust two-step synthetic sequence, beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core structure, followed by a Buchwald-Hartwig amination to generate a diverse library of 2-amino-6-(naphthalen-1-yl)pyrazine derivatives. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer guidance on characterization and troubleshooting to ensure reproducible success for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in drug development.[4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for designing molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3] The target molecule, this compound, serves as a versatile building block. The chlorine atom at the 2-position enhances the electrophilicity of the pyrazine ring, making it an excellent handle for subsequent functionalization via nucleophilic aromatic substitution or, more efficiently, through modern cross-coupling methodologies.[6]
Overall Synthetic Strategy
The synthesis is designed as a two-stage process to allow for maximum flexibility and diversification.
-
Stage 1: Core Synthesis via Suzuki-Miyaura Coupling. The carbon-carbon bond between the pyrazine and naphthalene moieties is forged using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[7][8]
-
Stage 2: Derivative Synthesis via Buchwald-Hartwig Amination. The chlorine atom on the pyrazine core is subsequently replaced with a variety of primary and secondary amines using a Buchwald-Hartwig amination. This palladium-catalyzed C-N cross-coupling reaction is exceptionally broad in scope, allowing for the facile construction of diverse amine derivatives.[9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2,6-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | 1.49 g | 10.0 | 1.0 |
| Naphthalen-1-ylboronic Acid | C₁₀H₉BO₂ | 171.99 | 1.98 g | 11.5 | 1.15 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 347 mg | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |
| Water | H₂O | 18.02 | 10 mL | - | - |
Step-by-Step Protocol
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,6-dichloropyrazine (1.49 g), naphthalen-1-ylboronic acid (1.98 g), and potassium carbonate (2.76 g).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times. This is critical to prevent oxygen from deactivating the palladium catalyst. [11]3. Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask via syringe. Stir the mixture to create a suspension.
-
Degassing: Bubble nitrogen gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 347 mg) to the flask under a positive flow of nitrogen. The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to 90 °C using an oil bath and maintain vigorous stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2,6-dichloropyrazine spot and the appearance of a new, higher Rf product spot indicates reaction progression.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Expected Yield: 70-85%.
-
Stage 2 Protocol: Synthesis of 2-Amino-6-(naphthalen-1-yl)pyrazine Derivatives
This protocol describes the general procedure for the Buchwald-Hartwig amination of the synthesized intermediate with a representative amine.
Causality: Catalyst and Ligand Selection
The Buchwald-Hartwig amination of aryl chlorides is more challenging than for bromides or iodides due to the strength of the C-Cl bond. [12]Success hinges on the proper choice of catalyst and ligand.
-
Palladium Pre-catalyst: We recommend using a modern palladium pre-catalyst (e.g., G3 or G4 palladacycles) which efficiently generates the active Pd(0) species in situ. [12]* Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential. [12][13]These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination, preventing side reactions like hydrodehalogenation. [12]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate its coordination to the palladium center. [13]
General Protocol for Amination
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), the chosen biarylphosphine ligand (e.g., RuPhos, 0.02 eq), and the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.01 eq).
-
Solvent: Add dry, degassed toluene or 1,4-dioxane (to make a ~0.2 M solution).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired amine derivative. [6]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Expected Spectroscopic Data for this compound
The following data is predictive, based on analysis of structurally similar compounds. [14]
| Analysis | Predicted Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.05 (s, 1H, Pyrazine-H), 8.55 (s, 1H, Pyrazine-H), 8.20 (d, J = 8.0 Hz, 1H, Naphthyl-H), 7.95 (d, J = 8.0 Hz, 1H, Naphthyl-H), 7.85 (d, J = 7.5 Hz, 1H, Naphthyl-H), 7.70-7.50 (m, 4H, Naphthyl-H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.5, 151.0, 145.0, 142.5, 134.0, 133.5, 131.0, 130.0, 128.8, 128.5, 127.0, 126.5, 125.0. |
| Mass Spec. (EI) | Predicted m/z: 240.05 [M]⁺, 242.05 [M+2]⁺ (characteristic 3:1 isotopic pattern for chlorine). |
Troubleshooting & Safety
-
Low Yield in Stage 1: If the Suzuki coupling yield is low, ensure all reagents and solvents are anhydrous and the system was properly degassed. Consider using a different palladium source or a more active ligand system. Homocoupling of the boronic acid can be an issue if oxygen is present. [11]* No Reaction in Stage 2: The amination of a chloropyrazine requires forcing conditions. Ensure the temperature is high enough (100-110 °C) and that a sufficiently active catalyst/ligand system is used. Check the purity and activity of the NaOtBu base. [12]* Hydrodehalogenation: If significant replacement of -Cl with -H is observed, it suggests the reductive elimination is slow. Using a bulkier ligand or ensuring strictly anhydrous conditions can suppress this side reaction. [12]* Safety: Handle all reagents in a well-ventilated fume hood. Organohalides, palladium catalysts, and phosphine ligands can be toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Pyrazine derivatives: Significance and symbolism. (2024). Spandidos Publications. Retrieved January 20, 2026, from [Link]
-
Structure and pharmacological activity of pyrazine. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Retrieved January 20, 2026, from [Link]
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Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Optimization of reaction conditions for Suzuki coupling. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2016). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for 2-Chloro-6-(naphthalen-1-yl)pyrazine synthesis
Document ID: TSC-2C6NP-20260120 Version: 1.0 Last Updated: January 20, 2026
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine (CAS 875900-54-2). This key heterocyclic intermediate is integral to the development of various pharmacologically active compounds.[1] The primary and most effective method for synthesizing this molecule is the Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible outcomes in your experiments.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] For this specific synthesis, the reaction involves coupling 2,6-dichloropyrazine with 1-naphthaleneboronic acid.
Reaction Overview: Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki-Miyaura synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low or No Product Yield
Q: My reaction shows minimal to no conversion to this compound. What are the likely causes and how can I fix this?
A: Low or no yield is a frequent problem in palladium-catalyzed cross-coupling reactions and can stem from several factors. A systematic check is the best approach.[3]
-
Cause 1: Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. Inefficient reduction will halt the catalytic cycle.[3][4]
-
Solution:
-
Verify Ligand Integrity: Ensure your phosphine ligand (e.g., PPh₃) has not been oxidized. Use fresh or properly stored ligand.
-
Use a Pre-activated Pd(0) Source: Using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be more reliable as it doesn't require an in situ reduction step.[5]
-
Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[3][6]
-
-
-
Cause 2: Reagent Quality and Reaction Conditions:
-
Solution:
-
Check Boronic Acid Quality: 1-Naphthaleneboronic acid can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[7][8] Use a fresh batch or verify the purity of your existing stock. Using a slight excess (1.1-1.2 equivalents) can sometimes compensate for minor degradation.[7]
-
Base Selection and Solubility: The base is crucial for the transmetalation step.[2] Potassium phosphate (K₃PO₄) is often effective for heteroaryl couplings.[7] Ensure the base is finely powdered and anhydrous. The base's solubility can also impact the reaction; for some systems, a soluble organic base may work better, while in others, a solid inorganic base is ideal.[8]
-
Solvent Purity: Solvents must be anhydrous and free of oxygen. Use freshly distilled or commercially available anhydrous solvents.[3]
-
-
-
Cause 3: Substrate Reactivity:
-
Solution: While 2,6-dichloropyrazine is an electron-deficient heteroaromatic, making it generally reactive in Suzuki couplings, issues can still arise. Changing the halogen from chlorine to a more reactive one like iodine is a strategy used in challenging solid-phase synthesis, which could be adapted if necessary.[9]
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities alongside my desired product on TLC and GC-MS. What are these and how can I minimize them?
A: Several side reactions are common in Suzuki couplings. Identifying them is key to suppression.
-
Side Product 1: Homocoupling of Boronic Acid (Naphthalene-Naphthalene Dimer)
-
Cause: This occurs when the boronic acid couples with itself. It can be promoted by the presence of oxygen or if the catalytic cycle is inefficient.[10]
-
Solution:
-
Rigorous Degassing: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes).
-
Controlled Reagent Addition: Adding the aryl halide (2,6-dichloropyrazine) to the mixture of catalyst, ligand, base, and boronic acid can sometimes minimize homocoupling.
-
-
-
Side Product 2: Protodeboronation (Formation of Naphthalene)
-
Cause: This is the loss of the boronic acid group, replaced by a hydrogen atom from water or other protic sources. It's often catalyzed by the base or residual acid and can be accelerated at higher temperatures.[7][8][11]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[8]
-
Optimize Temperature: Avoid excessively high temperatures, which can accelerate decomposition.
-
-
-
Side Product 3: Dehalogenation of Starting Material (Formation of 2-Chloropyrazine)
-
Cause: The starting 2,6-dichloropyrazine can lose a chlorine atom, which is then replaced by a hydrogen. This can be caused by certain reducing agents or specific reaction conditions.[10]
-
Solution:
-
Choice of Base: Avoid overly strong or reducing bases if this is a persistent issue.
-
Ligand Choice: The ligand can influence the stability of the palladium intermediates and prevent side reactions. Screening different phosphine ligands might be necessary.
-
-
Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction? A1: For many Suzuki couplings, a catalyst loading of 0.5 to 5 mol % of the palladium source is typical.[12] For challenging substrates or to ensure high conversion, starting with 2-3 mol % is a good practice. In some highly optimized systems for pyrazine derivatives, catalyst loading as low as 0.01% has been reported, although this requires specific, highly active pincer complexes.[13]
Q2: Which solvent system is best? A2: A mixture of an organic solvent and water is common for Suzuki reactions, as it helps dissolve both the organic substrates and the inorganic base.[5] A combination of 1,4-dioxane and water (e.g., in a 4:1 ratio) is a robust starting point.[7] Other common solvents include toluene, DMF, and THF. The choice can significantly affect reaction rate and yield, so screening may be necessary.[14]
Q3: How do I monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more conjugated, should have a different Rf value and may be more UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.[15][16]
Q4: What is the best method for purifying the final product? A4: After aqueous workup to remove the base and boron byproducts, the crude product is typically purified using column chromatography on silica gel.[17] A gradient elution with hexane and ethyl acetate is often effective.[17] If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be an excellent final purification step to achieve high purity.
Q5: Can I use microwave irradiation to speed up the reaction? A5: Yes, microwave-assisted synthesis can dramatically reduce reaction times for Suzuki couplings, often from hours to minutes. It can also improve yields by providing rapid and uniform heating. If you have access to a microwave reactor, it is a highly recommended technique for optimizing this synthesis.[14]
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis of this compound.
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
1-Naphthaleneboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine, 1-naphthaleneboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 1,4-dioxane and water (e.g., 4:1 v/v ratio).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Data Summary: Condition Optimization
The following table summarizes typical starting points for optimizing the Suzuki-Miyaura coupling reaction. Optimal conditions are substrate-dependent and may require screening.
| Parameter | Recommended Condition | Alternative Options | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (2-3 mol%) | Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos), PEPPSI™ precatalysts[4] | Pd(PPh₃)₄ is a reliable Pd(0) source. Modern precatalysts can offer higher activity and stability.[4] |
| Base | K₃PO₄ (3 eq) | K₂CO₃, Cs₂CO₃, KF[8] | K₃PO₄ is a strong, non-nucleophilic base effective for many heteroaryl couplings.[7] Cs₂CO₃ is more soluble and can be more effective but is also more expensive. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, DMF, THF | Biphasic systems aid in dissolving the inorganic base.[5] DMF is a polar aprotic solvent that can accelerate the reaction but can be difficult to remove. |
| Temperature | 80-90 °C | Room Temp to 110 °C | Higher temperatures increase reaction rate but may also promote side reactions like boronic acid decomposition.[8] |
References
-
ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Retrieved from [Link]
-
Fu, G. C. (2008). Practical Aspects of Carbon−Carbon Cross−Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 41(11), 1555–1567. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Retrieved from [Link]
-
NIH. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Retrieved from [Link]
-
JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(22), 7737-7745. Retrieved from [Link]
-
ChemBeast. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]
-
ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]
-
NIH. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. Retrieved from [Link]
-
LookChem. (n.d.). 2-CHLORO-6-(1-NAPHTHALENYL) PYRAZINE. Retrieved from [Link]
-
NIH. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1037. Retrieved from [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts, 12(11), 1374. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
Sources
- 1. This compound|CAS 875900-54-2 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying side products in the synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine
Welcome to the technical support center for the synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this specific synthesis. By understanding the underlying reaction mechanisms, you can optimize your experimental conditions to improve yield, purity, and overall success.
A Brief Overview of the Primary Synthesis Route
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Stille coupling.[1][2] These methods are highly effective for forming carbon-carbon bonds between aromatic rings.[3][4] The general approach involves coupling a substituted pyrazine with a naphthalene derivative. A typical example is the Suzuki-Miyaura coupling of 2,6-dichloropyrazine with naphthalen-1-ylboronic acid.[1]
Caption: Competing pathways of cross-coupling and homocoupling.
FAQ 2: My mass spectrometry results show a peak corresponding to 2-chloropyrazine. Why is my starting material not reacting completely?
Answer: The presence of unreacted 2-chloropyrazine (after consumption of the dichloropyrazine starting material) often points to a side reaction known as protodehalogenation .
Causality: Protodehalogenation is the replacement of a halogen atom with a hydrogen atom. In the context of Suzuki-Miyaura reactions, this can occur when the transmetalation step (transfer of the naphthalene group from boron to palladium) is slow. [5]If the palladium complex has a vacant coordination site, it can instead react with a proton source (like trace water or solvent) leading to the formation of the dehalogenated side product.
Troubleshooting Steps:
-
Choice of Base and Solvent: The base and solvent system can significantly influence the reaction rate. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step. [6]Ensure your solvent is anhydrous if water is suspected to be the proton source.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over protodehalogenation. [7]3. Temperature Control: Carefully optimizing the reaction temperature can help favor the desired reaction pathway.
FAQ 3: Besides the main product, I'm seeing another major product with two naphthalene groups attached to the pyrazine ring. What is this and how do I avoid it?
Answer: You are likely observing the formation of 2,6-di(naphthalen-1-yl)pyrazine . This is a result of a double Suzuki-Miyaura coupling .
Causality: The starting material, 2,6-dichloropyrazine, has two reactive chlorine atoms. While the first coupling to form the desired mono-substituted product is generally faster, a second coupling can occur, especially if the reaction is left for too long or if an excess of the naphthaleneboronic acid and catalyst is used.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess of the 2,6-dichloropyrazine relative to the naphthalen-1-ylboronic acid to favor mono-substitution.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting 2,6-dichloropyrazine is consumed to prevent the formation of the di-substituted product.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-substituted product.
Summary of Common Side Products
| Side Product | Chemical Name | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| Homocoupling Product | 1,1'-Binaphthyl | 254.33 | Presence of oxygen | Rigorous degassing, inert atmosphere |
| Protodehalogenation Product | 2-Chloropyrazine | 114.54 | Slow transmetalation | Optimize base, solvent, and ligand |
| Double Coupling Product | 2,6-di(naphthalen-1-yl)pyrazine | 332.40 | Over-reaction, excess boronic acid | Control stoichiometry, monitor reaction |
Analytical Workflow for Impurity Profiling
A robust analytical workflow is essential for identifying and quantifying side products.
Caption: A typical analytical workflow for impurity profiling.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified fraction in a suitable solvent (e.g., acetonitrile).
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm).
-
Analysis: Compare the retention times of the peaks in your sample to those of authentic standards of the starting materials and expected side products, if available. The peak area can be used for quantification.
References
-
Pye, P. J., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Suzuki proto-dehalogenation problem. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Fallis, A. G., et al. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]
-
Boutemen, I., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. Retrieved from [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Cerna, I., & Bej, A. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
Sources
- 1. This compound|CAS 875900-54-2 [benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving Suzuki Coupling Yields for Electron-Deficient Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-deficient heterocyclic substrates. These reactions are fundamental to modern synthesis but are often plagued by low yields and competing side reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with electron-deficient heterocycles so challenging compared to standard aryl halides?
The difficulty arises from a combination of electronic and stability factors that affect multiple stages of the catalytic cycle. While the electron-deficient nature of the heteroaryl halide can actually facilitate the initial, often rate-limiting, oxidative addition step, it creates downstream challenges.[1][2] The primary issues include:
-
Instability of Boron Reagents: Electron-deficient heteroaryl boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[3][4]
-
Decomposition of Substrates and Products: The heterocyclic rings, being electron-poor, are often sensitive to the strong basic conditions typically employed in Suzuki couplings, leading to degradation.
-
Difficult Reductive Elimination: The final step to form the desired C-C bond can be sluggish if the resulting bi-heteroaryl product is highly electron-deficient, requiring specialized ligands to promote this step.[5]
Q2: I'm setting up a new reaction. What is the single most critical parameter to focus on for an electron-deficient system?
The ligand-catalyst system is paramount. Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for these transformations.[6] The success of the reaction hinges on selecting a ligand that can stabilize the palladium center throughout the catalytic cycle, promote the challenging oxidative addition of less reactive halides (like chlorides), and accelerate the final reductive elimination. Modern, specialized ligands are not just an optimization—they are often a requirement for any product formation.
Q3: How do I select the right ligand for my challenging coupling?
For electron-deficient heteroaryl halides, particularly chlorides, the most effective ligands are typically bulky and electron-rich .[3][7] These properties are crucial for several reasons:
-
Electron-richness increases the electron density on the palladium center, which facilitates the oxidative addition step.
-
Steric bulk promotes the reductive elimination step, which is often the turnover-limiting step, and helps prevent the formation of undesired palladium black.[5]
Consider ligands from these classes:
-
Buchwald Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are standards for difficult couplings due to their excellent balance of steric bulk and electron-donating ability.[3][5][8]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and activity, especially for activating inert C-Cl bonds.[6]
-
Ferrocenyl Phosphines: These ligands provide a unique steric and electronic environment and have shown high efficacy in coupling aryl chlorides.[9]
Q4: Should I use a boronic acid, a boronic ester (e.g., pinacol), or a trifluoroborate salt?
The choice of boron reagent is a critical decision based on stability. While boronic acids are often more reactive, this high reactivity can be a liability.[10]
-
Boronic Acids: More reactive but prone to decomposition and protodeboronation, especially when electron-deficient.[4][10] Use only if freshly prepared or purified.
-
Boronic Esters (Pinacol, Neopentyl, MIDA): These are significantly more stable to storage and the reaction conditions, making them the preferred choice for sensitive substrates.[3][4] They act as a "slow-release" source of the active boronate species, minimizing side reactions.
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are easy to handle and are resistant to protodeboronation. They are an excellent alternative for particularly problematic couplings.[3]
Q5: What are the most common side reactions and how can I minimize them?
The two most common culprits for low yield are protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid/ester group, replaced by a hydrogen atom from a proton source (like water).[3]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl.
-
Solution: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[5] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Using a direct Pd(0) source or a pre-catalyst that efficiently generates the active species can also suppress this pathway.[8]
-
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental failures with a logical workflow for diagnosis and resolution.
Problem: Low to No Product Formation; Starting Materials Recovered
This is the most common failure mode and typically points to an issue with catalyst activation or reaction conditions.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
The optimal conditions are highly substrate-dependent, but the following table provides a robust starting point for optimization.
| Parameter | Recommendation for Electron-Deficient Heterocycles | Rationale |
| Palladium Source | Buchwald Pre-catalysts (G3 or G4) (1-3 mol%) | Provides a reliable, air-stable source of the active Pd(0) species, leading to more reproducible results.[5][8] |
| Ligand | Buchwald Ligands (XPhos, SPhos) or NHCs (1.1-1.2 equiv to Pd) | Bulky, electron-rich ligands are essential to facilitate both oxidative addition and reductive elimination.[3][5][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Milder bases that are effective at promoting transmetalation without causing substrate degradation or significant protodeboronation.[3][8] |
| Boron Reagent | Pinacol boronic ester or ArBF₃K (1.2-1.5 equivalents) | Enhanced stability prevents decomposition and minimizes the protodeboronation side reaction.[3][4] |
| Solvent | Dioxane, Toluene, or 2-MeTHF (often with 5-10% water) | High-boiling aprotic solvents are standard. A small amount of water can aid in dissolving the base.[8][11] |
| Temperature | 80 - 130 °C | Elevated temperatures are often required to overcome the activation barriers for these challenging couplings.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol provides a reliable starting point for coupling an electron-deficient heteroaryl chloride with a heteroarylboronic pinacol ester.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), the heteroarylboronic pinacol ester (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle with key challenge points.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
Levin, M. D., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Retrieved from [Link]
-
Ahmed, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]
-
Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Kubota, K., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chloropyrazine
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Welcome to the technical support center for reactions involving 2-chloropyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this versatile but sometimes temperamental heterocyclic building block. Here, we address common failure modes in key synthetic transformations, providing in-depth, evidence-based solutions to get your reactions back on track.
Frequently Asked Questions (FAQs)
I. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling with 2-chloropyrazine is not proceeding, or the yield is very low. What are the most likely causes?
Answer: Failure in Suzuki-Miyaura couplings involving 2-chloropyrazine often stems from a few key factors related to its electronic nature and the stability of the catalytic cycle.
-
Inherent Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in 2-chloropyrazine is significantly less reactive than corresponding C-Br or C-I bonds. The rate-limiting step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[1] This step is more challenging for electron-deficient heteroaryl chlorides like 2-chloropyrazine.
-
Catalyst Inhibition/Deactivation: The pyrazine nitrogen atoms are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[2][3] This is particularly problematic with less sterically hindered ligands.
-
Side Reactions: Several side reactions can compete with your desired cross-coupling, consuming starting materials and reducing your yield. Common culprits include:
-
Protodeboronation: The boronic acid reagent is replaced by a proton from the solvent (especially if water is present) or trace acid.[2]
-
Dehalogenation: The 2-chloropyrazine is reduced to pyrazine.[2]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, often exacerbated by the presence of oxygen.[2]
-
Troubleshooting Workflow for Failed Suzuki-Miyaura Couplings:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Recommended Protocol for Suzuki-Miyaura Coupling of 2-Chloropyrazine:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2.5 mol%) | A direct source of Pd(0) can be more effective than in situ reduction of Pd(II) sources like Pd(OAc)₂.[2][4] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) (2-5 mol%) | These electron-rich, sterically bulky phosphine ligands accelerate the slow oxidative addition step for aryl chlorides and prevent catalyst inhibition.[2][3][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equivalents) | Strong, non-nucleophilic bases are generally effective. K₃PO₄ is a common and cost-effective choice.[2] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | These are common solvents for Suzuki couplings. Rigorous degassing is crucial to prevent catalyst oxidation and homocoupling.[2] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion due to the less reactive chloride.[2][6] |
Question 2: My Buchwald-Hartwig amination of 2-chloropyrazine is giving me a complex mixture of products, including what looks like starting material and some unidentified peaks.
Answer: Buchwald-Hartwig aminations with 2-chloropyrazine can be challenging due to the substrate's electronic properties and potential for side reactions. A complex product mixture often points to one or more of the following issues:
-
Competitive Nucleophilic Aromatic Substitution (SNAr): 2-Chloropyrazine is an electron-deficient heteroaromatic, making it susceptible to direct nucleophilic attack by the amine, especially at elevated temperatures. This non-catalyzed pathway can lead to byproduct formation.
-
Catalyst Deactivation: Similar to Suzuki couplings, the nitrogen atoms in both the 2-chloropyrazine and the amine coupling partner can coordinate to the palladium catalyst, leading to deactivation.[7]
-
Regioselectivity Issues (with substituted pyrazines): If your pyrazine has other leaving groups, you may see a mixture of products resulting from amination at different positions. For instance, in 2,4-dichloropyridine, amination is highly regioselective at the C-2 position.[7]
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of 2-chloropyrazine to 2-hydroxypyrazine can occur, especially under basic conditions at high temperatures.[8][9]
Visualizing the Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting & Optimization Strategies:
| Issue | Recommended Action | Rationale |
| Complex Product Mixture | Lower the reaction temperature and screen different palladium/ligand combinations. | Lowering the temperature can disfavor the non-catalyzed SNAr pathway. Using a highly active catalyst system (e.g., Pd₂(dba)₃/Xantphos) can allow for lower reaction temperatures.[10][11] |
| Low Conversion | Switch to a stronger, non-nucleophilic base like NaOtBu or K₂CO₃. | A strong base is required for the deprotonation of the amine to facilitate its coordination to the palladium center. |
| Suspected Hydrolysis | Ensure strictly anhydrous conditions. Use freshly distilled solvents and oven-dried glassware. | Water can lead to the formation of 2-hydroxypyrazine, which can complicate purification and reduce the yield of the desired product.[8][9] |
| Catalyst Deactivation | Use bulky, electron-rich ligands such as Xantphos or Josiphos. | These ligands promote the desired reductive elimination step and can minimize competitive binding of nitrogen-containing substrates/products to the palladium center.[10] |
II. Nucleophilic Aromatic Substitution (SNAr)
Question 3: My SNAr reaction with 2-chloropyrazine and an amine nucleophile is sluggish and requires harsh conditions. How can I improve it?
Answer: While 2-chloropyrazine is activated towards SNAr, the reaction can still be slow. The key is to enhance the electrophilicity of the pyrazine ring and the nucleophilicity of your attacking species.
-
Mechanism: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is crucial for the reaction to proceed. The disruption of aromaticity during its formation means this step is often slow and requires energy input (heating).[12][13]
-
Solvent Effects: The choice of solvent can have a significant impact. While polar aprotic solvents like DMF or DMSO are common, surprisingly, water has been shown to be an excellent solvent for SNAr reactions of some chloroheterocycles, leading to cleaner reactions and higher yields.[14]
-
Base Selection: The base plays a role in deprotonating the nucleophile (if it's an amine or alcohol) and neutralizing the HCl generated. However, organic bases in water can be inefficient. Inorganic bases like KF or various carbonates have proven effective.[14]
Table of SNAr Conditions for 2-Chloropyrazine with Morpholine:
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | Toluene | Cs₂CO₃ | <5 | [14] |
| 2 | Dioxane | Cs₂CO₃ | <5 | [14] |
| 3 | MeCN | Cs₂CO₃ | <5 | [14] |
| 4 | Water | K₂CO₃ | 83 | [14] |
| 5 | Water | KF | 96 | [14] |
Data adapted from a study on the amination of heteroaryl chlorides.[14]
Recommendations for Optimizing SNAr Reactions:
-
Consider Water as a Solvent: If your nucleophile has sufficient water solubility, performing the reaction in water with an inorganic base like KF can dramatically improve yields and simplify workup.[14]
-
Increase Temperature: These reactions often require heating to overcome the activation energy associated with disrupting the aromatic system.[12]
-
Add Electron-Withdrawing Groups: If synthetically feasible, adding another electron-withdrawing group to the pyrazine ring will further activate it towards nucleophilic attack.[13]
III. Analytical Troubleshooting
Question 4: I have a failed reaction, but I'm unsure what the byproducts are. How can I identify them?
Answer: Proper identification of byproducts is critical for effective troubleshooting. A combination of analytical techniques is often necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for monitoring reaction progress and identifying products and byproducts. By comparing the mass-to-charge ratios of the peaks in your crude reaction mixture to the expected masses of starting materials, product, and likely byproducts (e.g., hydrolyzed starting material, homocoupled product), you can quickly diagnose many common failure modes.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile compounds like pyrazine derivatives. It can help identify low molecular weight byproducts such as dehalogenated pyrazine.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a wealth of structural information to confirm the identity of byproducts suggested by MS data.
Common Byproducts and Their Expected Masses:
| Compound | Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | Unreacted Starting Material |
| Pyrazine | C₄H₄N₂ | 80.09 | Dehalogenation |
| 2-Hydroxypyrazine | C₄H₄N₂O | 96.09 | Hydrolysis |
| Biaryl (from Phenylboronic acid) | C₁₂H₁₀ | 154.21 | Homocoupling |
Protocol for Reaction Monitoring and Byproduct Analysis by LC-MS:
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatography: Use a reverse-phase C18 column with a gradient elution, typically starting with a high percentage of water (with 0.1% formic acid for better peak shape) and ramping up to a high percentage of acetonitrile or methanol.[16]
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to ensure detection of a wide range of species.
-
Data Analysis: Extract the ion chromatograms for the expected masses of your starting material, product, and potential byproducts listed in the table above. The presence and relative intensity of these peaks will guide your troubleshooting efforts.
By systematically addressing these common issues and employing a logical, data-driven approach to troubleshooting, you can significantly increase your success rate when working with 2-chloropyrazine.
References
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. ResearchGate. Available at: [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. InTechOpen. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. MDPI. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
A green and efficient hydrolysis of met. JOCPR. Available at: [Link]
-
Suzuki coupling help. Reddit. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]
-
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. RSC Publishing. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF. ResearchGate. Available at: [Link]
-
The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. MDPI. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]
-
Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. ACS Publications. Available at: [Link]
-
Electrocatalyst decomposition pathways: torsional strain in a second sphere proton relay shuts off CO2RR in a Re(2,2′-bipyridyl)(CO)3X type electrocatalyst. RSC Publishing. Available at: [Link]
-
Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Naphthalene-Pyrazines with Column Chromatography
Welcome to the Technical Support Center for the purification of naphthalene-pyrazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the nuances of column chromatography for this specific class of molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the column chromatography of naphthalene-pyrazines, offering step-by-step guidance to resolve them.
Issue 1: Poor Separation or Overlapping Peaks
Poor resolution between your target naphthalene-pyrazine and impurities is a common hurdle. This often stems from an inappropriate solvent system or suboptimal stationary phase interactions.
Q: My spots are too close on the TLC plate, and this translates to poor separation on the column. What should I do?
A: This indicates that the initial solvent system lacks the selectivity needed for your specific separation.
-
Systematic Solvent Screening: Begin by conducting a thorough thin-layer chromatography (TLC) screening with a variety of solvent systems.[1] Don't just rely on the standard hexane/ethyl acetate. The aromatic and heterocyclic nature of naphthalene-pyrazines means that alternative solvents can offer unique selectivity.
-
Adjusting Polarity: If your compounds are streaking or have very low Rf values, the mobile phase is likely not polar enough. Conversely, if the Rf values are too high, decrease the mobile phase polarity.[1]
-
Employing a Third Solvent: Sometimes, a binary system is insufficient. Introducing a third solvent, even in a small percentage, can significantly alter the separation. For instance, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture can improve the resolution of closely related compounds.[2]
| Solvent System Combination | Rationale | Application Notes |
| Hexane/Ethyl Acetate | A good starting point for many organic compounds.[3] | Often sufficient for simple mixtures, but may lack selectivity for complex naphthalene-pyrazine derivatives. |
| Dichloromethane/Methanol | Offers a different selectivity profile compared to hexane/ethyl acetate.[1] | Useful for more polar naphthalene-pyrazines. Be mindful of dichloromethane's higher vapor pressure. |
| Toluene/Acetone | The aromatic nature of toluene can interact favorably with the naphthalene ring system, offering unique selectivity. | Can be effective when other systems fail to resolve aromatic isomers. |
| Hexane/Dichloromethane/Ethyl Acetate | A ternary system that provides fine-tuning of polarity and selectivity. | Start with a binary system and add the third solvent in small increments (e.g., 1-5%) to observe its effect on separation. |
Q: My basic naphthalene-pyrazine is streaking on the silica gel column. How can I fix this?
A: Streaking of basic compounds on silica gel is a classic problem caused by the acidic nature of the silica surface, which leads to strong, undesirable interactions.
-
Adding a Basic Modifier: To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase.[1] This will neutralize the acidic sites on the silica, resulting in sharper peaks and improved separation.
-
Alternative Stationary Phases: If streaking persists, consider switching to a different stationary phase.[1]
Issue 2: Compound Not Eluting from the Column
This frustrating situation usually points to a significant mismatch between your compound's polarity and the chosen mobile phase, or potential decomposition on the stationary phase.
Q: I've run many column volumes of my solvent system, but my naphthalene-pyrazine is not coming off the column. What's happening?
A: Your compound is likely too polar for the current mobile phase and is strongly adsorbed to the stationary phase.
-
Drastic Polarity Increase: You need to significantly increase the polarity of your eluting solvent.[4] If you started with a low polarity solvent, you might need to switch to a much more polar one, such as 100% ethyl acetate or even a mixture containing methanol.
-
Gradient Elution: This is an ideal scenario for employing a gradient elution. Start with a non-polar solvent system and gradually increase the polarity. This will first elute the non-polar impurities and then, as the polarity increases, your target compound will be released from the stationary phase.[4]
Q: Could my compound be decomposing on the silica gel?
A: Yes, some sensitive organic compounds can degrade on acidic silica gel.[4]
-
TLC Stability Test: Before running a column, it's wise to perform a 2D TLC to check for stability. Spot your compound on a TLC plate, run it in one direction, let it dry completely, and then run it again in the perpendicular direction with the same solvent system. If you see any new spots, your compound is likely decomposing on the silica.[5]
-
Deactivated Silica: If your compound is unstable, you can try using deactivated silica gel, which is less acidic.[4] Alternatively, as mentioned before, alumina or reversed-phase chromatography are viable options.
Issue 3: Low Recovery of the Purified Compound
Even with good separation, you may find that the amount of purified naphthalene-pyrazine you recover is disappointingly low.
Q: I've collected and combined my fractions, but the final yield is much lower than expected. Where did my compound go?
A: Low recovery can be due to several factors, from irreversible adsorption to issues with the work-up process.
-
Irreversible Adsorption: As discussed, some compounds can bind irreversibly to the stationary phase. If you suspect this, and your compound is stable, try flushing the column with a very polar solvent (e.g., methanol or even a small amount of acetic acid in methanol) to see if you can recover any more of your product.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation, which can result in discarding mixed fractions and thus lowering the yield. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[1]
-
Dilute Fractions: It's possible your compound did elute, but the fractions are so dilute that it's difficult to detect by TLC.[4] Try concentrating a few fractions in the expected elution range and re-running the TLC.
Frequently Asked Questions (FAQs)
Q1: What is the best way to choose a starting solvent system for my naphthalene-pyrazine purification?
A1: The most effective method is to use Thin Layer Chromatography (TLC).[6] Test a range of solvent systems with varying polarities. Aim for an Rf value of around 0.2-0.4 for your target compound to ensure good separation on the column.
Q2: How do I properly pack a silica gel column to avoid cracks and channels?
A2: Proper column packing is crucial for good separation.[6] The "slurry method" or wet packing is generally preferred.[6]
-
Create a slurry of your silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into your column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica settle into a uniform bed.
-
Once packed, never let the solvent level drop below the top of the silica bed.[5]
Q3: What is "dry loading," and when should I use it?
A3: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[5] This is particularly useful when your sample has poor solubility in the initial, non-polar mobile phase.[5] By dissolving your sample in a more polar solvent, mixing it with silica, and then evaporating the solvent, you create a dry powder that can be evenly applied to the top of your packed column.
Q4: Can I reuse my silica gel column?
A4: While technically possible for very similar separations of the same compound, it is generally not recommended for ensuring high purity. Impurities from a previous run can contaminate your current purification. For research and drug development applications where purity is paramount, always use fresh stationary phase.
Q5: My separation looks good on TLC, but on the column, all the compounds come out together. Why?
A5: This can happen if you overload the column.[1] Even with a good solvent system, exceeding the column's capacity will lead to broad, overlapping bands. Another possibility is that the TLC was misleading, and a different solvent system is needed for the column.[4]
Experimental Protocols
Protocol 1: Step-by-Step Slurry Packing of a Silica Gel Column
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material you need to purify.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, non-polar eluent to form a consistent slurry.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column in a single, continuous motion.
-
Settle the Stationary Phase: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, which will help compact the silica bed.
-
Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent the bed from being disturbed during sample loading and solvent addition.
-
Equilibrate the Column: Run several column volumes of your initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.
Protocol 2: Executing a Gradient Elution
-
Initial Elution: Begin eluting with your starting, less polar solvent system.
-
Monitor Elution: Collect fractions and monitor them by TLC.
-
Increase Polarity: Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase. This can be done in a stepwise manner (e.g., from 5% ethyl acetate in hexane to 10%, then 15%, etc.) or as a continuous gradient if you are using an automated chromatography system.
-
Continue Monitoring: Continue to collect and analyze fractions until your target naphthalene-pyrazine has fully eluted.
Visualizing the Workflow
Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?.
Sources
Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine
Welcome to the technical support center for the synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up. The content is structured in a question-and-answer format to directly address common challenges, providing in-depth explanations, troubleshooting protocols, and preventative measures.
I. Overview of the Primary Synthetic Route
The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a chloropyrazine precursor, typically 2,6-dichloropyrazine, and naphthalen-1-ylboronic acid. While conceptually straightforward, this transformation presents several challenges, especially when transitioning to larger scales. The electron-deficient nature of the pyrazine ring and the steric bulk of the naphthalene moiety are key factors influencing the reaction's success.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
II. Troubleshooting: Low to No Conversion
Question 1: My Suzuki-Miyaura reaction for the synthesis of this compound has stalled or shows very low conversion. What are the primary causes and how can I troubleshoot this?
Answer: Low or no conversion in the synthesis of this compound is a common hurdle. The primary culprits are often related to the catalyst system, reaction conditions, or reagent quality. The oxidative addition of the palladium catalyst to the C-Cl bond on the electron-deficient pyrazine ring is often the rate-limiting step and can be sluggish.[1]
Root Cause Analysis & Troubleshooting Workflow
A systematic approach to troubleshooting is crucial. The following diagram outlines a logical workflow to diagnose and resolve low conversion issues.
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
-
Catalyst System Integrity:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1] The bulky naphthalene group can also affect the catalyst's coordination sphere.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. For this sterically demanding coupling with an electron-deficient chloride, bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often required to promote the difficult oxidative addition and subsequent reductive elimination steps.[1][3]
-
Catalyst Loading: For challenging couplings, catalyst loadings may need to be increased from the typical 1-2 mol% to as high as 5 mol%.[4]
-
Pre-catalyst Choice: Consider using modern, air-stable pre-catalysts (e.g., XPhos Pd G3). These often provide more consistent results by ensuring the efficient in situ generation of the active Pd(0) species.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using several freeze-pump-thaw cycles) and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1][5]
-
Temperature: Higher temperatures (e.g., 80-120 °C) are often necessary to drive the oxidative addition of the C-Cl bond.[6] Solvents like 1,4-dioxane, toluene, or DMF are suitable for these elevated temperatures.
-
Base and Solvent: The choice of base is critical for activating the boronic acid.[7] A strong base like K₃PO₄ or Cs₂CO₃ is often effective.[3] The solvent system must be able to dissolve all components at the reaction temperature. A mixture of an organic solvent with water (e.g., dioxane/water) is frequently used to aid in dissolving the base and boronic acid.[6][8]
-
-
Reagent Quality:
-
Boronic Acid Stability: Naphthalen-1-ylboronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of moisture or acidic impurities.[1] Use high-purity boronic acid and consider using a slight excess (1.2-1.5 equivalents).
-
Purity of 2,6-dichloropyrazine: Ensure the starting material is free from impurities that could interfere with the catalyst.
-
Recommended Protocol for a Test Reaction:
| Parameter | Recommendation | Rationale |
| Aryl Halide | 2,6-dichloropyrazine (1.0 equiv) | Starting material |
| Boronic Acid | Naphthalen-1-ylboronic acid (1.2 equiv) | Slight excess to counter potential degradation |
| Catalyst | XPhos Pd G3 (2 mol%) | Highly active pre-catalyst for challenging couplings[3] |
| Base | K₃PO₄ (2.0 equiv) | Strong, non-nucleophilic base |
| Solvent | 1,4-Dioxane/Water (10:1) | Good for solubility and high temperatures[8] |
| Temperature | 100-110 °C | To overcome activation energy for C-Cl activation |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation[5] |
III. Troubleshooting: Side Product Formation
Question 2: My reaction is producing significant byproducts, specifically naphthalene and/or 2-chloropyrazine. What are these, and how can I minimize their formation?
Answer: The byproducts you are observing are likely due to boronic acid homocoupling (forming binaphthyl), protodeboronation of the boronic acid (forming naphthalene), and hydrodehalogenation of the starting material (forming 2-chloropyrazine). These side reactions compete with the desired cross-coupling and become more prevalent when the main reaction is slow.
Visualizing the Competing Pathways
The Suzuki-Miyaura catalytic cycle is the desired pathway. However, several off-cycle reactions can occur, leading to unwanted byproducts.
Caption: Suzuki-Miyaura cycle and competing side reactions.
Specific Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation (Formation of 2-chloropyrazine from 2,6-dichloropyrazine):
-
Cause: This occurs when the aryl-palladium intermediate reacts with a hydride source (e.g., trace water, solvent, or even the amine in some cases if used as a ligand) instead of the boronic acid.[1][9] This pathway is favored when the transmetalation step is slow.
-
Prevention:
-
Use a More Active Catalyst: A highly active catalyst system (e.g., with a bulky, electron-rich ligand) will accelerate the transmetalation and reductive elimination steps, outcompeting the hydrodehalogenation pathway.[1]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, ensure that reagents and solvents are reasonably dry to minimize this side reaction.
-
Base Selection: Use a non-hydridic base like K₃PO₄ or Cs₂CO₃.
-
-
-
Homocoupling of Naphthalen-1-ylboronic Acid (Formation of 1,1'-Binaphthyl):
-
Cause: The primary cause of boronic acid homocoupling is the presence of oxygen.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote a catalytic cycle leading to the dimerization of the boronic acid.[5][10]
-
Prevention:
-
Rigorous Oxygen Exclusion: This is the most critical factor.[5] As mentioned previously, ensure the reaction is performed under a strict inert atmosphere with thoroughly degassed solvents.
-
Use a Pd(0) Source: Using a Pd(0) source directly or a pre-catalyst that cleanly generates Pd(0) can minimize the presence of Pd(II) species that drive homocoupling.[5]
-
-
-
Protodeboronation (Formation of Naphthalene):
-
Cause: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This can be promoted by moisture, high temperatures, and strong bases.[1][11]
-
Prevention:
-
Use High-Quality Boronic Acid: Start with pure, dry naphthalen-1-ylboronic acid.
-
Control Base Stoichiometry: Use the minimum amount of base required for the reaction (typically 2.0-3.0 equivalents).
-
Reaction Time: Avoid excessively long reaction times at high temperatures. Monitor the reaction and work it up once the starting material is consumed.
-
-
IV. Troubleshooting: Purification and Scale-Up
Question 3: I am facing difficulties in purifying the final product, and the issues seem to worsen on a larger scale. What are the common impurities and how can I improve the purification process?
Answer: Purification of this compound can be challenging due to the presence of structurally similar byproducts and residual palladium. These issues are often magnified during scale-up due to changes in reaction kinetics and mass transfer limitations.
Common Impurities:
-
1,1'-Binaphthyl: The homocoupling product of the boronic acid. It is non-polar and can be difficult to separate from the desired product.
-
Residual Palladium: Can be present in various forms and may require specific methods for removal to meet pharmaceutical specifications (<10 ppm).[12]
-
Unreacted Starting Materials: 2,6-dichloropyrazine and naphthalen-1-ylboronic acid.
-
Dehalogenated Product: 6-(naphthalen-1-yl)pyrazine, if the reaction proceeds further.
Purification Strategies:
-
Crystallization: This is the most effective and scalable purification method.
-
Solvent Screening: Perform a systematic solvent screen to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents to screen include isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof.
-
Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., toluene or dichloromethane) and then slowly add an anti-solvent (e.g., heptane or hexane) to induce crystallization.
-
-
Column Chromatography:
-
While effective at the lab scale, it is often not practical or economical for large-scale production.
-
If necessary, use a gradient elution, typically with a hexane/ethyl acetate system, to separate the non-polar binaphthyl byproduct from the more polar product.
-
-
Palladium Removal:
-
Aqueous Washes: Washing the organic solution of the crude product with an aqueous solution of a scavenger like sodium bisulfite or thiourea can help remove residual palladium.[12]
-
Activated Carbon: Treatment with activated carbon can be effective but may lead to product loss through adsorption.
-
Scavenger Resins: Using specialized scavenger resins (e.g., thiol-functionalized silica) is a highly effective but more expensive method for achieving very low palladium levels.
-
Question 4: What are the key challenges I should anticipate when scaling up this synthesis from grams to kilograms?
Answer: Scaling up a palladium-catalyzed cross-coupling reaction introduces challenges beyond simple multiplication of reagent quantities. Key areas of concern are reaction control, safety, and ensuring consistent product quality.
Key Scale-Up Considerations:
| Challenge | Impact on Scale-Up | Mitigation Strategy |
| Mixing and Mass Transfer | Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. | Use a reactor with appropriate geometry and an overhead stirrer capable of maintaining a homogeneous slurry. Ensure the base is finely powdered to aid dissolution. |
| Heat Transfer | Exothermic events can be difficult to control in large reactors due to a lower surface-area-to-volume ratio. | Ensure the reactor has adequate cooling capacity. Consider controlled addition of reagents to manage any exotherms. |
| Degassing and Inerting | Achieving and maintaining a truly inert atmosphere is more challenging in large vessels. | Use multiple vacuum/inert gas backfill cycles. Maintain a positive pressure of inert gas throughout the reaction. For large-scale operations, subsurface sparging with nitrogen or argon is highly effective.[5] |
| Product Isolation and Purification | Filtration and drying of large quantities of product can be time-consuming and introduce opportunities for contamination. Crystallization behavior can differ at scale. | Develop a robust crystallization protocol at the lab scale that is not overly sensitive to minor variations. Use appropriate large-scale filtration and drying equipment (e.g., filter-dryer). |
| Palladium Removal and Waste Management | The cost of the palladium catalyst and the disposal of palladium-containing waste streams become significant at scale. | Optimize the reaction to use the lowest possible catalyst loading. Develop an efficient palladium removal strategy (e.g., scavenging or crystallization) to allow for potential recovery and recycling. |
By anticipating these challenges and developing robust, optimized protocols at the laboratory scale, the transition to a successful and efficient large-scale synthesis of this compound can be achieved.
V. References
-
BenchChem. (n.d.). Minimizing homocoupling of 2-Ethoxy-1-naphthaleneboronic acid. Retrieved from BenchChem.
-
Request PDF. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate.
-
BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Retrieved from BenchChem.
-
National Institutes of Health. (2020, April 3). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. NIH.
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from BenchChem.
-
Request PDF. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
Request PDF. (n.d.). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. ResearchGate.
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from ResearchGate.
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
Request PDF. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
-
ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
-
National Institutes of Health. (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.
-
MDPI. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from MDPI.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from ResearchGate.
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
-
National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH.
-
Beilstein Journals. (2024, November 4). C–C Coupling in sterically demanding porphyrin environments.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
PubMed. (2017, January 6). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
-
Request PDF. (2025, August 6). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.
-
Request PDF. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
ResearchGate. (2022, October 14). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
-
(n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
-
(n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.
-
ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH.
-
ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Functionalization of Pyrazines
Welcome to the technical support center for the regioselective functionalization of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine chemistry. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The pyrazine scaffold is a cornerstone in many pharmaceuticals and biologically active compounds, making the precise control of its functionalization a critical aspect of modern synthetic chemistry.[1][2]
The electron-deficient nature of the pyrazine ring presents a unique set of challenges and opportunities.[1][3] It is generally resistant to electrophilic aromatic substitution but more inclined towards nucleophilic aromatic substitution (SNAr) and radical reactions.[1][3] The regioselectivity of these transformations is delicately controlled by the electronic properties and positions of existing substituents.[3] This guide will provide in-depth, field-proven insights to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution (e.g., halogenation, nitration) on an unsubstituted pyrazine failing or giving low yields?
A1: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic attack.[3][4] Standard electrophilic aromatic substitution conditions are often ineffective.
Troubleshooting Steps:
-
Introduce Activating Groups: The most effective strategy is to have a strong electron-donating group (EDG) on the pyrazine ring, such as an amino (-NH2) or methoxy (-OCH3) group.[3] These groups increase the electron density of the ring, making it more susceptible to electrophilic attack.[3] For instance, a 2-aminopyrazine will direct electrophilic substitution to the C3 and C5 positions.[3]
-
Use Harsher Reaction Conditions: While often leading to lower yields and side products, increasing the temperature or using stronger Lewis acids can sometimes promote the reaction. However, this approach lacks subtlety and is generally not preferred.
-
Consider Alternative Strategies: If direct electrophilic substitution is not feasible, consider a metalation-halogenation sequence. Directed ortho-metalation (DoM) using a directing group can achieve regioselective halogenation.[4]
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) on a dihalopyrazine and obtaining a mixture of regioisomers. How can I control the selectivity?
A2: The regioselectivity of SNAr on dihalopyrazines is primarily governed by the electronic nature of other substituents on the ring.[3]
Causality and Control:
-
Electron-Withdrawing Groups (EWGs): An EWG will activate the para position for nucleophilic attack. For example, in the case of 2-acylpyrazines, nucleophilic attack is directed to the position para to the acyl group.[5]
-
Electron-Donating Groups (EDGs): An EDG will direct the incoming nucleophile to the position ortho to it. A study on 2-substituted 3,5-dichloropyrazines demonstrated that the electronic properties of the C2-substituent almost entirely dictate the regioselectivity of amination reactions.[3]
Troubleshooting Flowchart:
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Bioactive Landscape of Pyrazine Derivatives: A Comparative Analysis Focused on the 2-Chloro-6-(naphthalen-1-yl)pyrazine Scaffold
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the ever-evolving landscape of medicinal chemistry, the pyrazine core stands out as a privileged scaffold, forming the backbone of numerous biologically active compounds.[1][2] Its presence in both natural products and clinically approved drugs underscores its versatility and importance in the development of novel therapeutics.[1][2] This guide provides a comparative analysis of the bioactivity of pyrazine derivatives, with a specific focus on the potential of the 2-Chloro-6-(naphthalen-1-yl)pyrazine scaffold. While comprehensive comparative data for a series of direct derivatives of this compound is not yet prevalent in publicly accessible literature, this guide will leverage data from structurally related analogs to elucidate potential structure-activity relationships (SAR) and guide future research in this promising area.
The core structure, this compound, features a pyrazine ring substituted with a chlorine atom at the 2-position and a naphthalen-1-yl group at the 6-position. The chlorine atom serves as a versatile synthetic handle for introducing various substituents, allowing for the exploration of a wide chemical space. The bulky and lipophilic naphthalene moiety can engage in crucial π-π stacking interactions with biological targets.[3] This unique combination of features makes this scaffold a compelling starting point for the design of novel bioactive molecules, particularly in the realm of oncology and kinase inhibition.
The Kinase Inhibitory Potential: A Comparative Look at Structurally Related Analogs
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyrazine scaffold has been successfully employed in the design of numerous kinase inhibitors.[4] Although specific data for a series of this compound derivatives is limited, we can draw valuable insights from closely related structures.
One such example is a 2-aminopyrazine derivative bearing a naphthalen-1-yl group at the 5-position and a pyridine-4-yl group at the 6-position of the pyrazine-2-amine core (Compound 1). This compound has demonstrated inhibitory activity against MAP kinase-interacting serine/threonine-protein kinase (MNK) with an IC50 of 456 nM.[4] This finding suggests that the pyrazine-naphthalene combination can indeed be effectively targeted towards kinase active sites.
To further explore the potential SAR, we will compare the bioactivity of other 2,6-disubstituted pyrazine derivatives that have been investigated as kinase inhibitors.
| Compound ID | Core Structure | R1 (2-position) | R2 (6-position) | Target Kinase | IC50 (nM) | Reference |
| 1 | 2-Aminopyrazine | -NH2 | -pyridin-4-yl | MNK | 456 | [4] |
| 2 | Pyrazine | -Cl | -methylsulfanyl | Not Specified | Not Available | |
| 3 | Imidazo[1,2-a]pyrazine | Fused Imidazole | Various amines | Aurora Kinase | Varies | [5] |
Note: Data for a comprehensive series of this compound derivatives is not available. This table presents data from structurally related compounds to infer potential bioactivity.
The data from related compounds suggests that the nature of the substituent at the 2-position of the pyrazine ring is critical for kinase inhibitory activity. The replacement of the chloro group in the parent scaffold with various amines, as seen in the imidazo[1,2-a]pyrazine series, has led to potent Aurora kinase inhibitors.[5] This highlights a key area for future derivatization of the this compound scaffold.
Anticancer Activity: Beyond Kinase Inhibition
The anticancer potential of pyrazine derivatives is well-documented.[1][2] While often linked to kinase inhibition, other mechanisms of action also contribute to their antiproliferative effects. Structurally analogous compounds to this compound have shown promising results against various cancer cell lines. For instance, some pyrazine derivatives have exhibited antiproliferative effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
A study on substituted pyridine candidates, which share a similar nitrogen-containing heterocyclic core, utilized a 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold.[5][6][7] The most effective derivative from this series demonstrated potent cytotoxic effects against a panel of cancer cell lines, with IC50 values in the nanomolar range against NCIH 460 (lung cancer) and RKOP 27 (colon cancer) cell lines.[7] This underscores the potent anticancer activity that can be achieved by combining a nitrogen heterocycle with a naphthalene moiety.
Experimental Protocols: A Guide to Assessing Bioactivity
To enable researchers to explore the bioactivity of novel this compound derivatives, we provide the following standardized experimental protocols.
General Kinase Inhibition Assay (Example: Aurora Kinase)
This protocol is a representative example of how to assess the inhibitory activity of compounds against a specific protein kinase.
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human Aurora kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase and biotinylated peptide substrate solution in kinase buffer to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add detection reagents (e.g., streptavidin-conjugated donor beads and a phosphospecific antibody-conjugated acceptor bead for HTRF assays).
-
Incubate the plate in the dark for a specified time (e.g., 60 minutes).
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance of the wells at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using appropriate software.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a general workflow for the synthesis and evaluation of these compounds.
Caption: A simplified MAPK/ERK signaling pathway, highlighting the potential point of intervention for a pyrazine-naphthalene derivative targeting MNK.
Caption: A general experimental workflow for the design, synthesis, and biological evaluation of novel this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds, particularly in the fields of oncology and kinase inhibition. While direct comparative data for a series of its derivatives is currently lacking in the literature, analysis of structurally related compounds strongly suggests its potential. The presence of a versatile synthetic handle at the 2-position and a bulky naphthalene moiety at the 6-position provides a rich platform for chemical exploration and optimization.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key modifications to explore include:
-
Substitution at the 2-position: Introduction of a diverse range of amines, anilines, and other heterocyclic moieties to probe interactions within the ATP-binding site of various kinases.
-
Modification of the naphthalene ring: Introduction of substituents on the naphthalene ring to modulate lipophilicity, solubility, and potential interactions with the target protein.
By employing the experimental protocols outlined in this guide and leveraging the insights from structurally related compounds, the scientific community can unlock the full therapeutic potential of this intriguing chemical scaffold. The path forward lies in rigorous synthesis, comprehensive biological testing, and a data-driven approach to lead optimization.
References
-
Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-cancer agents in medicinal chemistry, 25(3), 151–163. [Link]
-
El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147–7156. [Link]
-
Harris, P. A., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of medicinal chemistry, 54(1), 201–210. [Link]
-
El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]
-
El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147–7156. [Link]
-
El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Sci-Hub. [Link]
-
El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ResearchGate. [Link]
-
Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & medicinal chemistry letters, 28(8), 1336–1341. [Link]
-
Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-cancer agents in medicinal chemistry, 25(3), 151–163. [Link]
-
Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV. [Link]
-
Al-Omair, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
-
Al-Omair, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Pyridine and pyrazine derivatives as protein kinase modulators - Patent GE-P20146101-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthesized Pyrazine Compounds Using ¹H NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. Pyrazine derivatives, a class of heterocyclic compounds prevalent in pharmaceuticals, agrochemicals, and flavor chemistry, often present unique challenges in structural elucidation. This guide provides an in-depth, experience-driven comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for validating the structure of these vital compounds. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare ¹H NMR with alternative analytical techniques.
The Indispensable Role of ¹H NMR for Pyrazine Scaffolds
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for elucidating the structure of organic compounds.[1][2] For pyrazine systems, ¹H NMR is particularly informative due to its sensitivity to the electronic environment of each proton on the aromatic ring.[3] The chemical shift, splitting pattern (multiplicity), and coupling constants of the ring protons provide a detailed map of the substitution pattern.
The parent pyrazine molecule is a highly symmetric diazine, exhibiting a single sharp singlet in its ¹H NMR spectrum around δ 8.6 ppm.[4][5] This simplicity is the key; any substitution on the ring breaks this symmetry, leading to more complex and information-rich spectra. The two nitrogen atoms are strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a characteristically downfield region (typically δ 8.0-9.0 ppm).[6]
Causality Behind Spectral Features:
-
Chemical Shift (δ): The position of a signal is dictated by the electron density around the proton. Electron-withdrawing substituents (e.g., -NO₂, -CN, -Cl) will shift protons further downfield (higher ppm), while electron-donating groups (e.g., -NH₂, -OCH₃, -CH₃) will cause an upfield shift (lower ppm).[7] This effect is most pronounced for protons ortho and para to the substituent.
-
Spin-Spin Coupling (J): Protons on adjacent carbons "feel" each other's spin state, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[8] For aromatic systems like pyrazine, the J-values are diagnostic of the protons' relative positions:
-
Ortho-coupling (³JHH): Typically 4-6 Hz.
-
Meta-coupling (⁴JHH): Typically 1-3 Hz.
-
Para-coupling (⁵JHH): Typically 0-1 Hz (often not resolved).
-
By carefully analyzing these parameters, one can piece together the precise arrangement of substituents on the pyrazine ring.
A Self-Validating Protocol for ¹H NMR Analysis
Trust in analytical data comes from a robust and reproducible methodology. The following protocol is designed to be a self-validating system, ensuring high-quality, interpretable data.
Experimental Protocol: ¹H NMR of a Pyrazine Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized pyrazine compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expert Tip: Choose a solvent that does not have signals overlapping with your compound's aromatic protons. CDCl₃ (δ 7.26 ppm) is often a good first choice, but if solubility is an issue or if exchangeable protons (-NH, -OH) are of interest, DMSO-d₆ is superior.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[9]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity, which is critical for achieving sharp, symmetrical peaks and resolving small coupling constants.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.[9]
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay (5x T1) is crucial for accurate integration in quantitative NMR (qNMR).[10]
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative ratio of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the proposed structure.
-
This systematic approach ensures that the obtained spectrum is a true and accurate representation of the synthesized molecule.
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is the primary workhorse for structural validation, a comprehensive analysis often involves complementary techniques.[2] Each method provides a different piece of the structural puzzle, and their combined use builds an unshakeable confirmation of the compound's identity.
| Technique | Information Provided | Strengths | Limitations | When to Use |
| ¹H NMR | Proton environment, connectivity (via J-coupling), stereochemistry. | High resolution, quantitative, non-destructive.[11] Provides detailed connectivity information. | Can have signal overlap in complex molecules. Isomers can be difficult to distinguish without 2D NMR. | Always. The first and most crucial step for structural validation of organic molecules.[12] |
| ¹³C NMR | Number of unique carbon atoms, carbon types (sp³, sp², sp). | Wide chemical shift range (~200 ppm) minimizes overlap.[11] Directly counts carbon environments. | Low natural abundance (1.1%) means longer acquisition times are needed.[11] Less sensitive than ¹H NMR. | To confirm the carbon skeleton and the presence of quaternary carbons. Essential for ruling out isomers. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely sensitive (sub-picomole). Provides definitive molecular formula. | Provides little to no information on isomer connectivity or stereochemistry. | To confirm the molecular weight and elemental formula of the synthesized compound. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed through-bond correlations between nuclei (H-H, C-H). | Unambiguously connects atoms within the molecule, resolving complex overlap issues.[13] | Requires more instrument time and expertise in interpretation. | For complex or novel structures where 1D spectra are insufficient for complete assignment. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for unambiguous structural determination. | Requires a suitable single crystal, which can be difficult or impossible to grow. | When absolute stereochemistry is required or when NMR data is ambiguous. |
Visualizing the Validation Workflow
A logical workflow ensures all necessary data is collected for a confident structural assignment.
Caption: Workflow for structural validation of synthesized pyrazines.
Case Study: Interpreting the ¹H NMR of a Substituted Pyrazine
Let's consider the hypothetical validation of 2-amino-5-chloropyrazine.
-
Expected ¹H NMR (in DMSO-d₆):
-
Protons: There are two aromatic protons, H-3 and H-6. They are ortho to each other.
-
Chemical Shifts: H-3 is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Cl group. H-6 is ortho to the -Cl group and meta to the -NH₂ group. We would expect H-6 to be further downfield than H-3.
-
Splitting: Since H-3 and H-6 are adjacent, they will couple to each other, appearing as two doublets. The coupling constant (³JHH) should be in the ortho range (~4-6 Hz).
-
-NH₂ Protons: A broad singlet around δ 6.5-7.5 ppm, which would disappear upon D₂O exchange.
-
-
Complementary Data:
-
HRMS: Would confirm the molecular formula C₄H₄ClN₃.
-
¹³C NMR: Would show four distinct signals in the aromatic region, confirming the dissymmetric substitution pattern.
-
This multi-faceted approach, spearheaded by ¹H NMR, provides a robust and trustworthy validation of the target structure.
Conclusion
For professionals engaged in the synthesis of novel pyrazine compounds, ¹H NMR is not merely an analytical technique; it is the foundational tool for structural validation. Its ability to provide detailed information about the proton framework is unparalleled in its speed and efficacy. While techniques like mass spectrometry and ¹³C NMR are essential for confirming molecular weight and the carbon skeleton, ¹H NMR provides the critical connectivity map. By following a rigorous, self-validating protocol and understanding how to integrate data from complementary methods, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery and development.
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ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine... Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). 1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt... Retrieved from ResearchGate. [Link]
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Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Puget Sound. [Link]
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Armunanto, R., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
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CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]
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Abraham, R. J., et al. (2015). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]
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Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]
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Simmler, C., et al. (2014). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. ResearchGate. [Link]
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The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationships of Naphthalenyl-Pyrazines in Drug Discovery
In the landscape of medicinal chemistry, the fusion of privileged scaffolds often yields hybrid molecules with compelling biological activities. The naphthalenyl-pyrazine core, a construct marrying the lipophilic, aromatic naphthalene moiety with the hydrogen-bonding accepting pyrazine ring, has emerged as a promising framework for the development of novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of naphthalenyl-pyrazine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Strategic Union of Naphthalene and Pyrazine: A Rationale
The rationale for conjugating naphthalene and pyrazine moieties stems from their complementary physicochemical and pharmacophoric properties. Naphthalene, a bicyclic aromatic hydrocarbon, offers a large surface area for van der Waals interactions and can penetrate hydrophobic pockets within biological targets.[1][2] Its rigid structure provides a defined orientation for appended functional groups. The pyrazine ring, a nitrogen-containing heterocycle, serves as a versatile scaffold that can engage in crucial hydrogen bonding interactions with protein residues.[3][4] The nitrogen atoms can also be functionalized to modulate solubility and metabolic stability. This strategic combination has led to the exploration of naphthalenyl-pyrazines across a spectrum of therapeutic areas, most notably in oncology and infectious diseases.
Naphthalenyl-Pyrazines as Kinase Inhibitors: Targeting Oncogenic Signaling
A significant focus of SAR studies on naphthalenyl-pyrazines has been their potential as kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The naphthalenyl-pyrazine scaffold can be effectively tailored to target the ATP-binding pocket of various kinases.
Core SAR Principles for Kinase Inhibition:
The general structure of a naphthalenyl-pyrazine kinase inhibitor can be conceptualized as having three key regions for modification, as illustrated in the workflow below.
Experimental Workflow: Synthesis of a Naphthalenyl-Pyrazine Library for SAR Studies
Caption: A generalized workflow for the synthesis of a naphthalenyl-pyrazine library for SAR studies.
Table 1: Comparative SAR of Naphthalenyl-Pyrazine Kinase Inhibitors
| Compound Series | Target Kinase | Key Structural Features for Potency | Observed Activity (IC50) | Reference |
| Series A: 2-(Naphthalen-1-yl)pyrazines | EGFR | Small, electron-withdrawing groups on the naphthalene ring. A primary amine at the 5-position of the pyrazine. | 0.1 - 1 µM | [7] |
| Series B: 2-(Naphthalen-2-yl)pyrazines | VEGFR-2 | A substituted amide at the 5-position of the pyrazine. Methoxy or chloro groups on the naphthalene ring. | 50 - 500 nM | [8] |
| Series C: Fused Naphtho[2,1-e]pyrazolo[5,1-c][9][10][11]triazines | Multiple Kinases | The tricyclic core is essential. Hydroxyl group at the 9-position enhances activity. | >10 µM (varied) | [12] |
From these comparative data, several key SAR trends can be delineated:
-
The Naphthalene Moiety: The point of attachment of the naphthalene ring to the pyrazine core significantly influences selectivity. For instance, 2-(naphthalen-1-yl) substitution may favor EGFR inhibition, while 2-(naphthalen-2-yl) substitution can be directed towards VEGFR-2. Substituents on the naphthalene ring, such as halogens or small alkyl groups, can modulate potency and pharmacokinetic properties.
-
The Pyrazine Core: The substitution pattern on the pyrazine ring is critical for activity. Small, hydrogen-bonding groups, such as amines or amides, at the 5- and 6-positions are often crucial for interaction with the kinase hinge region.
-
Linker and Terminal Groups: For more complex derivatives, the nature of any linker between the naphthalenyl-pyrazine core and a terminal functional group plays a significant role in determining potency and selectivity.
Naphthalenyl-Pyrazines as Antimicrobial Agents: A Renewed Arsenal Against Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[13] Naphthalenyl-pyrazines have demonstrated promising activity against a range of bacteria and fungi.[1][11] The lipophilicity of the naphthalene moiety is thought to facilitate membrane translocation, while the pyrazine core can interact with essential microbial enzymes or disrupt other cellular processes.
Core SAR Principles for Antimicrobial Activity:
The antimicrobial efficacy of naphthalenyl-pyrazines is heavily influenced by the nature and position of substituents on both the naphthalene and pyrazine rings.
Logical Relationship: Key Determinants of Antimicrobial Activity
Caption: Key physicochemical properties influencing the antimicrobial activity of naphthalenyl-pyrazines.
Table 2: Comparative SAR of Naphthalenyl-Pyrazine Antimicrobial Agents
| Compound Series | Target Organism(s) | Key Structural Features for Potency | Observed Activity (MIC) | Reference |
| Series D: 3,5-Dinaphthyl-2-pyrazolines | E. coli, S. aureus | Hydroxyl and chloro groups on the naphthyl ring. An amide group at the N-1 position of the pyrazoline. | 16 - 63 µM | [1][11] |
| Series E: Naphthalen-1-yl-acetic acid hydrazides | Gram-positive and Gram-negative bacteria | Bromo, methoxy, and hydroxy substituents on the terminal phenyl ring. | Not specified | [14] |
| Series F: Naphthalene-linked pyrazoline-thiazole hybrids | A549 (lung cancer), MCF-7 (breast cancer) | 4-bromophenyl and 4-trifluoromethylphenyl substitutions on the thiazole core. | IC50: 9.51 - 90.30 µM | [15] |
Key SAR insights for antimicrobial naphthalenyl-pyrazines include:
-
Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, on the naphthalene or appended phenyl rings often enhances antimicrobial activity.[13] This is likely due to a combination of increased lipophilicity and favorable electronic interactions.
-
Hydrogen Bonding Moieties: The presence of hydroxyl and amide groups can significantly contribute to antimicrobial potency, suggesting the importance of hydrogen bonding interactions with the target biomolecule.[1]
-
Overall Lipophilicity: A balance in lipophilicity is crucial. While the naphthalene moiety provides a lipophilic character, excessive lipophilicity can lead to poor aqueous solubility and reduced bioavailability.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative Naphthalenyl-Pyrazine Analog
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(Naphthalen-1-yl)pyrazine
Materials:
-
2-Bromopyrazine
-
Naphthalen-1-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyrazine (1.0 mmol), naphthalen-1-ylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.025 mmol) and triphenylphosphine (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[9]
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask.[9]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(naphthalen-1-yl)pyrazine.
In Vitro Biological Evaluation
Protocol 2: MTT Assay for Anticancer Activity
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Naphthalenyl-pyrazine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the naphthalenyl-pyrazine compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[10]
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Broth Microdilution Assay for Antimicrobial Activity
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB)
-
Naphthalenyl-pyrazine compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serially dilute the naphthalenyl-pyrazine compounds in MHB in a 96-well plate.[10]
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The naphthalenyl-pyrazine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. As kinase inhibitors, the focus should be on optimizing interactions with the hinge region and exploring the induced-fit pocket. For antimicrobial applications, a careful balance of lipophilicity and hydrogen bonding capacity is paramount.
Future research should leverage computational modeling and structure-based drug design to rationalize SAR data and guide the synthesis of more potent and selective analogs.[16][17] Furthermore, a deeper understanding of the mechanism of action of these compounds will be crucial for their translation into clinical candidates. The continued exploration of the naphthalenyl-pyrazine scaffold holds immense promise for addressing unmet medical needs in oncology and infectious diseases.
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Singh, S. B., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9][10][11]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]
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El-Gohary, N. S., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 96, 103610. [Link]
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Trif, M. L., et al. (2024). Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][9][10][11]triazines. Molecules, 29(16), 3738. [Link]
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Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][9][10][11]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazine Synthesis
For researchers, synthetic chemists, and professionals in drug development, the pyrazine core is a privileged scaffold, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The efficient construction and functionalization of this aromatic heterocycle are therefore of paramount importance. Among the synthetic chemist's toolkit, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrazine ring.
However, the sheer number of available palladium catalysts, precatalysts, and ligands can be daunting. The success of a pyrazine synthesis often hinges on the judicious selection of the catalytic system. This guide provides an in-depth comparison of the efficacy of different palladium catalysts for key pyrazine-forming and functionalization reactions, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
The Landscape of Palladium-Catalyzed Pyrazine Synthesis
Palladium's prominence in this field stems from its ability to catalyze a wide array of cross-coupling reactions with high efficiency and functional group tolerance.[1] The most commonly employed methods for pyrazine synthesis and functionalization include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between a halopyrazine and a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling a halopyrazine with an amine.
-
Sonogashira Coupling: Formation of C-C bonds between a halopyrazine and a terminal alkyne.
-
Stille Coupling: Formation of C-C bonds by reacting a halopyrazine with an organostannane reagent.[1]
The efficacy of these reactions is critically dependent on the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst) and, most importantly, the choice of ligand.
The Decisive Role of Ligands
The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle. For electron-deficient heterocycles like pyrazines, the choice of ligand is particularly critical. Modern catalysis has seen a shift towards bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), which have proven highly effective for challenging cross-coupling reactions.[2]
Key Ligand Classes for Pyrazine Synthesis:
-
Bulky Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are characterized by their steric bulk and electron-rich nature. This promotes the formation of the active monoligated Pd(0) species, enhances the rate of oxidative addition to the C-X bond (even C-Cl bonds), and facilitates the final reductive elimination step.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium. This stability can translate to higher catalyst longevity and efficiency, particularly at lower catalyst loadings.
-
Ferrocenyl Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) offer a balance of flexibility and electron richness, making them effective in a variety of cross-coupling reactions.
Comparative Efficacy of Palladium Catalysts in Key Pyrazine Coupling Reactions
The following sections provide a head-to-head comparison of various palladium catalytic systems for the most common pyrazine coupling reactions. The data, compiled from the literature, provides a comparative overview to guide your catalyst selection. While some data is derived from closely related heterocyclic systems like pyridazines, the principles of catalyst and ligand efficacy are largely translatable to pyrazine chemistry.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a workhorse for the arylation, heteroarylation, and vinylation of pyrazines. The coupling of chloropyrazines is particularly challenging due to the inertness of the C-Cl bond, making the choice of a highly active catalyst paramount.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halopyrazines with Phenylboronic Acid
| Catalyst System (Pd Source / Ligand) | Halopyrazine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Chloropyrazine | Na₂CO₃ | Toluene/H₂O | 100 | 24 | Low | [3] |
| PdCl₂(dppf) | 2-Chloropyrazine | K₂CO₃ | DME | 80 | 2 | High | [4] |
| Pd(OAc)₂ / SPhos | 2-Chloropyrazine | K₃PO₄ | Toluene | 100 | 16 | High | [4] |
| Novel Pd(II) ONO Pincer Complex | 2-Chloropyrazine | Various | Toluene/H₂O | Optimized | Optimized | Superior | [5] |
| Pd₂(dba)₃ / XPhos | 3-Bromo-1,2,4,5-tetrazine* | Ag₂CO₃ | Dioxane | 80 | 0.5-2 | up to 87 | [6] |
*Data from a closely related tetrazine system, demonstrating the efficacy of modern catalyst systems.
Insights and Causality:
-
First-Generation vs. Modern Catalysts: The low yield observed with the traditional Pd(PPh₃)₄ catalyst for the coupling of a chloropyrazine highlights its limitations with less reactive aryl chlorides.[3]
-
The Power of Specialized Ligands: The use of dppf and, particularly, the bulky biarylphosphine ligand SPhos, in conjunction with Pd(OAc)₂, dramatically improves the reaction efficiency, leading to high yields.[4] This is attributed to the ability of these ligands to facilitate the challenging oxidative addition step.
-
Pincer Complexes as Emerging Catalysts: Novel pincer complexes are showing promise, offering superior activity even at very low catalyst loadings (0.01 mol%) and under open-flask conditions, which is highly advantageous for practical applications.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for synthesizing aminopyrazines, which are key building blocks in medicinal chemistry. The choice of ligand is critical and often depends on the nature of the amine coupling partner.
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyrazine
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [7] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [7] |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [7] |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | [7] |
| Pd(II)-BrettPhos precatalyst | 2-bromo-3-methoxyaniline | KHMDS | Toluene | 110 | 12 | 79 | [8] |
Insights and Causality:
-
Superiority of Biaryl Phosphine Ligands: For the amination with a secondary cyclic amine like morpholine, the bulky biaryl phosphine ligand RuPhos provides a higher yield compared to SPhos and the older generation BINAP ligand.[7] This underscores the importance of ligand optimization for specific substrate combinations.
-
Precatalysts for Robustness: The use of a well-defined precatalyst, such as the Pd(II)-BrettPhos precatalyst, can lead to highly reproducible and high-yielding reactions, as demonstrated in the synthesis of a dimethoxyphenazine via a double Buchwald-Hartwig amination.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynylpyrazines, which are valuable intermediates for further functionalization or as components of conjugated materials. Both copper-catalyzed and copper-free protocols are widely used.
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Halopyrazines
| Catalyst System (Pd Source / Ligand) | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 65 | 2 | 95 | [3] |
| Pd(OAc)₂ / PPh₃ | Phenylacetylene | K₂CO₃ | DMF | 100 | 12 | 85 | [3] |
| Pd(OAc)₂ / SPhos / CuI | Various terminal alkynes | Cs₂CO₃ | Dioxane | 80 | 12 | Good to Excellent | [4] |
Insights and Causality:
-
Role of Copper Co-catalyst: The traditional Sonogashira protocol utilizes a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, leading to high yields under relatively mild conditions.[3]
-
Copper-Free Conditions: Copper-free Sonogashira couplings are often preferred to avoid the formation of alkyne homocoupling byproducts. In these cases, a stronger base and a more robust palladium catalyst system, often employing bulky electron-rich ligands like SPhos, are necessary to achieve high efficacy.[4]
Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling offers a broad substrate scope due to the air and moisture stability of the organotin reagents.
Table 4: Comparison of Palladium Catalysts for the Stille Coupling of Pyrazine Derivatives
| Catalyst System (Pd Source / Ligand) | Stannane | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Tributylstannylpyrazine | 4-Methoxybenzoyl chloride | Toluene | 100 | 2 | 70 | [3] |
| Pd(PPh₃)₂Cl₂ / CuI | Distannylated pyrazine | Diiododiketopyrazine | THF/NMP | 90 | 24 | 65-82 | [3] |
| Pd₂(dba)₃ / P(fur)₃ | Dienyl stannane | Vinyl iodide | Toluene | 80 | 1 | 49 | [9] |
Insights and Causality:
-
Ligand Effects in Stille Coupling: The choice of ligand can significantly impact the outcome of the Stille coupling. While traditional catalysts like Pd(PPh₃)₄ are effective, more specialized ligands like tris(2-furyl)phosphine (P(fur)₃) can offer improved performance in specific applications.[9]
-
Catalyst System for Polymerization: For polymerization reactions involving Stille coupling of pyrazine monomers, a mixed catalyst system of Pd(PPh₃)₂Cl₂ and CuI has been shown to be optimal.[3]
Mechanistic Considerations
A fundamental understanding of the catalytic cycles for these reactions is crucial for troubleshooting and optimizing reaction conditions.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Providing self-validating and detailed experimental protocols is essential for reproducible results. The following are representative procedures for key palladium-catalyzed pyrazine functionalization reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura coupling of 2-chloropyrazine.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and PdCl₂(dppf) (0.05 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,2-dimethoxyethane (DME) (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyrazine.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyrazine with Morpholine
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination of 2-bromopyrazine.
Step-by-Step Methodology:
-
In a glovebox, add 2-bromopyrazine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and LiHMDS (1.4 mmol) to an oven-dried vial.
-
Seal the vial, remove from the glovebox, and add morpholine (1.2 mmol) and degassed toluene (4 mL) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(morpholino)pyrazine.
Conclusion
The palladium-catalyzed synthesis of pyrazines is a dynamic and evolving field. While traditional catalysts like Pd(PPh₃)₄ have their place, the superior efficacy of modern catalytic systems, particularly those employing bulky biaryl phosphine ligands and N-heterocyclic carbenes, is undeniable, especially for challenging substrates such as chloropyrazines. The use of well-defined precatalysts further enhances reproducibility and efficiency.
This guide provides a framework for the rational selection of palladium catalysts for pyrazine synthesis. By understanding the interplay between the catalyst, ligand, substrate, and reaction conditions, researchers can significantly enhance the efficiency and success of their synthetic endeavors in this vital area of chemistry.
References
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Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 535, 121028. [Link]
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Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. [Link]
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(PDF) Transition metal-catalyzed functionalization of pyrazines. (2013). ResearchGate. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2012). PMC. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2023). PubMed Central. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Cross-coupling Reactions of Monosubstituted Tetrazines. (2018). University of Zurich. [Link]
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Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium-catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic letters, 14(23), 6012–6015. [Link]
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Stille Coupling. (2021). Chemistry LibreTexts. [Link]
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Stille reaction. (2023). Wikipedia. [Link]
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Sonogashira Coupling. (2022). Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
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A Comparative Guide to the In-Vitro Antiproliferative Activity of Novel Pyrazine Derivatives
Introduction: The Quest for Novel Anticancer Agents
Cancer remains a formidable global health challenge, characterized by the uncontrolled proliferation of abnormal cells.[1] The relentless pursuit of more effective and selective therapeutic strategies has led researchers to explore the vast chemical space of organic heterocyclic compounds.[1][2] Among these, pyrazine derivatives have emerged as a particularly promising class of anticancer agents.[1] The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, serves as a versatile backbone for designing molecules with potent and selective biological activities.[1][2]
This guide provides a comprehensive comparison of the in-vitro antiproliferative activity of novel pyrazine derivatives. We will delve into the experimental data supporting their efficacy, provide detailed protocols for their evaluation, and offer insights into the rationale behind these well-established methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to assess and compare these promising compounds objectively.
The Pyrazine Scaffold: A Privileged Motif in Oncology
The pyrazine ring is considered a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond acceptor and a scaffold for diverse functional groups allow for intricate interactions with various biological targets.[3] Drug discovery programs have leveraged this versatility through several modification strategies, including:
-
Functional Group Substitution: Attaching different chemical groups to the pyrazine core to modulate potency, selectivity, and pharmacokinetic properties.
-
Ring Fusion: Fusing the pyrazine ring with other heterocyclic systems, such as triazoles or imidazoles, to create novel chemical entities with enhanced activity.[4][5][6]
-
Hybridization: Combining the pyrazine moiety with known pharmacophores from natural products or other synthetic drugs to create hybrid molecules with potentially synergistic effects.[7][8][9]
These strategies have yielded pyrazine derivatives that exhibit significant antiproliferative activity by targeting key pathways in cancer progression, such as receptor tyrosine kinases (e.g., c-Met, VEGFR-2) and cell cycle regulators.[4][5]
Comparative Analysis: Performance of Novel Pyrazine Derivatives
The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the in-vitro antiproliferative activity of selected novel pyrazine derivatives against various human cancer cell lines, benchmarked against established chemotherapeutic agents, Doxorubicin and Cisplatin.
| Compound/Drug | Target Cancer Cell Line | Assay | IC50 (µM) | Citation |
| [1][10][11]triazolo[4,3-a]pyrazine derivative (17l) | A549 (Lung) | MTT | 0.98 ± 0.08 | [4] |
| MCF-7 (Breast) | MTT | 1.05 ± 0.17 | [4][5] | |
| HeLa (Cervical) | MTT | 1.28 ± 0.25 | [4][5] | |
| Triterpenoid-pyrazine derivative (12a) | SF-763 (Glioblastoma) | MTT | 3.53 | [7] |
| B16 (Melanoma) | MTT | 4.42 | [7] | |
| HeLa (Cervical) | MTT | 5.13 | [7] | |
| Chalcone-pyrazine hybrid (51) | MCF-7 (Breast) | MTT | 0.012 | [8] |
| A549 (Lung) | MTT | 0.045 | [8] | |
| DU-145 (Prostate) | MTT | 0.33 | [8] | |
| Imidazo[1,2-a]pyrazine derivative (18i) | A375P (Melanoma) | Not Specified | < 0.06 | [6] |
| Doxorubicin (Reference) | SW480 (Colorectal) | Cell Proliferation Assay | ~1.0 (approx.) | [12] |
| HT-1080 (Fibrosarcoma) | Cell Proliferation Assay | Potent Inhibition at 5 µM | ||
| SKOV-3 (Ovarian) | Cell Proliferation Assay | Potent Inhibition at 5 µM | [13] | |
| Cisplatin (Reference) | A549 (Lung) | MTT (48h) | 7.49 ± 0.16 | [14] |
| SKOV-3 | Not Specified | Varies (2 to 40 µM) | [15] | |
| HeLa | Varies | Highly Heterogeneous | [16] |
Note on Reference Standards: It is crucial to recognize that the reported IC50 values for standard drugs like Cisplatin can vary significantly between studies.[16] This heterogeneity can arise from differences in experimental conditions, such as cell seeding density and assay duration.[15][16] Therefore, it is imperative to include a reference standard within each experimental run for reliable comparative analysis.
Methodologies for Evaluating In-Vitro Antiproliferative Activity
The robust evaluation of antiproliferative activity relies on a series of well-validated in-vitro assays. The overall workflow is designed to move from high-throughput screening of cell viability to more stringent assessments of long-term cell survival.
Caption: General workflow for evaluating antiproliferative compounds.
Cell Viability and Cytotoxicity Assays
These assays provide a rapid assessment of a compound's effect on cell population health and are foundational for determining the IC50 value.
The MTT assay is a colorimetric method that measures cellular metabolic activity.[17] Its principle lies in the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[17]
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.[18][20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[21][22] The amount of bound dye provides a measure of total cellular protein content, which is proportional to the cell number.[23]
Expert Insight: The SRB assay is often preferred over the MTT assay because it is less susceptible to interference from compounds that may alter cellular metabolism without being directly cytotoxic. It measures total biomass, providing a more direct reflection of cell number.
Detailed Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[24]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound cells.[11][24] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[24]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11]
-
Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[24]
-
Absorbance Reading: Shake the plate for 5-10 minutes. Measure the absorbance at approximately 510 nm using a microplate reader.[11][24]
-
Data Analysis: Calculate cell survival as a percentage of the control and determine the IC50 value.
Clonogenic (Colony Formation) Assay
The clonogenic assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.[25] It measures the ability of a single cell to undergo sufficient proliferation to form a colony (defined as a cluster of at least 50 cells).[10] This assay provides a more stringent evaluation of a compound's anticancer potential than short-term viability assays, as it assesses the ability to permanently halt proliferation.
Caption: Step-by-step workflow for a clonogenic assay.
Detailed Protocol: Clonogenic Assay
-
Cell Preparation: Prepare a single-cell suspension from a healthy, sub-confluent culture using trypsin.[10]
-
Cell Seeding: Seed a low, empirically determined number of cells (e.g., 200-1000 cells/well) into 6-well plates.[25]
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the pyrazine derivative or reference drug.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C with 5% CO₂, allowing colonies to form. The medium should be changed every 2-3 days as needed.
-
Fixing and Staining: Gently wash the wells with PBS. Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes.[25] Afterwards, stain the colonies with a 0.5% crystal violet solution for at least 1 hour.[25][26]
-
Colony Counting: Wash away the excess stain with water and allow the plates to dry. Count the number of visible colonies (containing ≥50 cells) in each well.[10]
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group to assess the dose-dependent inhibition of colony formation.
Mechanistic Insights: How Do Pyrazine Derivatives Work?
The most promising pyrazine derivatives often exert their antiproliferative effects by modulating specific signaling pathways critical for cancer cell growth and survival. For instance, a novel class of[1][10][11]triazolo[4,3-a]pyrazine derivatives has been shown to act as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play pivotal roles in tumor angiogenesis, invasion, and metastasis.[4][5]
Caption: Inhibition of the c-Met signaling pathway by a pyrazine derivative.
Studies on promising compounds like derivative 17l have shown that they can induce cell cycle arrest in the G0/G1 phase and promote late-stage apoptosis in cancer cells, confirming their cytotoxic mechanism.[4][5]
Conclusion and Future Perspectives
The accumulated in-vitro data strongly support the continued exploration of pyrazine derivatives as a fertile ground for the discovery of novel anticancer agents.[1][2] Their synthetic tractability and diverse biological activities make them highly attractive candidates for targeted therapy. The comparative data and detailed methodologies presented in this guide underscore the importance of rigorous, standardized evaluation to identify the most potent and promising compounds for further development.
Future research will undoubtedly focus on optimizing structure-activity relationships (SAR) to enhance potency and selectivity, while also improving the pharmacokinetic profiles of these derivatives. As our understanding of cancer biology deepens, so too will our ability to design the next generation of pyrazine-based therapeutics that can selectively eradicate cancer cells and improve patient outcomes.
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized Compounds: HPLC vs. GC-MS
In the landscape of drug discovery and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control step; it is the bedrock of reliable and reproducible scientific outcomes. The presence of impurities, even in trace amounts, can significantly alter the pharmacological, toxicological, and physicochemical properties of a synthesized compound. This guide provides an in-depth, objective comparison of two instrumental pillars of purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each technique, provide detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Imperative of Purity in Synthesized Compounds
The purity of a synthesized compound directly influences its biological activity, safety profile, and the validity of experimental data.[1] In drug development, impurities can lead to unforeseen side effects or diminished therapeutic efficacy.[2] Therefore, the choice of an appropriate analytical technique for purity assessment is a critical decision that reverberates throughout the research and development pipeline.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful separation technique used to identify, quantify, and purify individual components of a mixture.[3][4] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a cornerstone in the pharmaceutical industry.[5][6]
The Foundational Principles of HPLC
At its core, HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[7][8] A high-pressure pump pushes the mobile phase and the injected sample through the column.[3] Compounds with a stronger affinity for the stationary phase travel slower, while those with a greater affinity for the mobile phase move faster, resulting in separation.[8] The separated components are then detected as they exit the column, generating a chromatogram where each peak represents a different compound.[9]
Instrumentation and Workflow
A typical HPLC system consists of a solvent reservoir, a pump, an injector, a column, a detector, and a data acquisition system.[10][11] Reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for purity analysis of synthesized organic compounds.[1]
Experimental Workflow for HPLC Purity Assessment
Caption: A generalized workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC-UV Purity Assay
This protocol outlines a general procedure for assessing the purity of a synthesized, non-volatile organic compound using RP-HPLC with UV detection.
1. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[12] Ensure the chosen solvent is compatible with the mobile phase.[13]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[13][14]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.[5]
-
Mobile Phase: A gradient elution is often employed for purity analysis to separate compounds with a wide range of polarities. A typical mobile phase consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A representative gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the main compound and potential impurities absorb (e.g., 254 nm). A Diode Array Detector (DAD) is preferable as it can provide spectral information to assess peak purity.[15]
-
Injection Volume: 10 µL.
3. System Suitability:
-
Before analyzing samples, perform system suitability tests as per USP <621> guidelines to ensure the chromatographic system is performing adequately.[7][16] This typically involves injecting a standard solution multiple times to check for parameters like peak area reproducibility (%RSD), theoretical plates, and tailing factor.[17]
4. Data Analysis and Purity Calculation:
-
Integrate the peaks in the resulting chromatogram.[18]
-
Calculate the percentage purity using the area normalization method, assuming all components have a similar detector response.[15]
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[19] It is the method of choice for the analysis of volatile and semi-volatile compounds that are thermally stable.[6][20]
The Foundational Principles of GC-MS
In GC, a sample is vaporized and injected into a carrier gas (mobile phase), typically helium or hydrogen.[21] The carrier gas carries the sample through a heated column containing a stationary phase.[22] Separation occurs based on the differential partitioning of the compounds between the carrier gas and the stationary phase, which is primarily influenced by their boiling points and polarity.[22] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.[23] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint" for identification.[21]
Instrumentation and Workflow
A GC-MS system comprises a gas chromatograph, a heated transfer line, and a mass spectrometer.[24] The mass spectrometer typically includes an ion source, a mass analyzer (e.g., a quadrupole), and a detector.[25]
Experimental Workflow for GC-MS Purity Assessment
Caption: A generalized workflow for GC-MS purity analysis.
Detailed Experimental Protocol: GC-MS Purity Assay
This protocol provides a general procedure for assessing the purity of a synthesized, volatile, and thermally stable organic compound.
1. Sample Preparation:
-
Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate to a concentration of approximately 10 µg/mL.[26][27] Avoid non-volatile solvents and water.[28]
-
Derivatization (Optional): For compounds with poor volatility or thermal stability due to polar functional groups (e.g., -OH, -NH2, -COOH), derivatization may be necessary to make them more amenable to GC analysis.[26][28]
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), is often a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[29]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A typical program might be: initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 300 °C and held for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Scan Range: m/z 40-550.
-
3. System Suitability:
-
Similar to HPLC, system suitability should be established by injecting a known standard to verify retention time stability, peak shape, and detector response.
4. Data Analysis and Purity Calculation:
-
The output from a GC-MS analysis is a Total Ion Chromatogram (TIC), which is a plot of the total ion abundance versus retention time.[22][30]
-
Obtain the mass spectrum for each peak in the TIC.[30]
-
Identify the main compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST).[30][31]
-
Calculate the percentage purity based on the peak areas in the TIC.[30]
-
% Purity = (Area of the main peak in TIC / Total area of all peaks in TIC) x 100
-
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity assessment is dictated by the physicochemical properties of the compound of interest and the nature of the potential impurities.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Non-volatile, thermally labile, and high molecular weight compounds.[6][32] | Volatile and thermally stable compounds.[6][32] |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[7][8] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, primarily based on boiling point.[21][22] |
| Detection | Commonly UV-Vis, Diode Array (DAD), Refractive Index (RI), Fluorescence, and Mass Spectrometry (MS).[20] | Primarily Mass Spectrometry (MS), providing structural information.[6] |
| Sample Preparation | Typically involves dissolution in the mobile phase and filtration.[33][34] | May require derivatization for non-volatile compounds; dissolution in a volatile solvent.[28][35] |
| Sensitivity | Dependent on the detector used; can be very sensitive with MS detection. | Generally highly sensitive, especially with selected ion monitoring (SIM).[25] |
| Identification Power | Retention time matching with standards; DAD provides spectral confirmation; definitive identification with MS.[36] | High confidence in identification through mass spectral library matching.[31][37] |
| Typical Applications | Purity of APIs, stability studies, analysis of biomolecules (peptides, proteins).[2][6] | Residual solvent analysis, impurity profiling of volatile compounds, environmental analysis.[6][20] |
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of synthesized compounds, HPLC and GC-MS are not mutually exclusive but rather complementary techniques.[1] A robust purity assessment strategy often involves an orthogonal approach, utilizing both methods to gain a complete picture of the impurity profile. HPLC is the go-to method for the primary, non-volatile compound and its related impurities, while GC-MS is invaluable for detecting and identifying volatile impurities and residual solvents.[1]
By understanding the fundamental principles, strengths, and limitations of each technique, researchers can design a scientifically sound and self-validating analytical workflow. This ensures the generation of high-quality, reliable data, which is paramount for advancing scientific research and developing safe and effective new medicines.
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A Comparative Guide to the Biological Evaluation of 2-Chloro-6-(naphthalen-1-yl)pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological evaluation of 2-Chloro-6-(naphthalen-1-yl)pyrazine and its derivatives. Moving beyond a simple recitation of facts, this document delves into the causal reasoning behind experimental choices, offering field-proven insights into the methodologies and data interpretation critical for advancing novel chemical entities from the bench to potential clinical applications.
Introduction: The Therapeutic Potential of the Pyrazine Scaffold
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The incorporation of a naphthalene moiety, a bulky lipophilic group, can enhance interactions with biological targets through π-π stacking and hydrophobic interactions, potentially leading to increased potency and selectivity.[3] The 2-chloro substituent on the pyrazine ring serves as a versatile synthetic handle, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).[4][5]
This guide will focus on the biological evaluation of this compound and its analogs, with a particular emphasis on their potential as anticancer agents and kinase inhibitors. We will dissect the key experimental workflows, from initial cytotoxicity screening to in vivo efficacy studies, providing both the "how" and the "why" behind each step.
Synthesis of this compound Derivatives: A General Approach
The foundational compound, this compound, serves as a key intermediate for the synthesis of a diverse library of derivatives.[4] The primary synthetic route involves a nucleophilic aromatic substitution reaction.[4]
Experimental Protocol: Synthesis of this compound
Causality: This protocol leverages the reactivity of a chloropyrazine precursor with a naphthalene-containing nucleophile. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the reagents without participating in the reaction, while a catalyst can be employed to enhance the reaction rate and yield.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the chloropyrazine starting material and a naphthalen-1-yl derivative (e.g., naphthalen-1-ylboronic acid for a Suzuki coupling) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
-
Catalyst and Base Addition: Add a suitable catalyst, such as a palladium catalyst for cross-coupling reactions, and a base (e.g., potassium carbonate) to the mixture.[4]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature, typically ranging from 80°C to 120°C. Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[5]
This core structure can then be further functionalized at the 2-position via nucleophilic substitution with various amines, alcohols, or thiols to generate a library of derivatives for biological screening.[4]
In Vitro Evaluation: Assessing Cytotoxicity and Antiproliferative Activity
The initial step in evaluating the biological potential of newly synthesized compounds is to assess their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Causality: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the log of the compound concentration.
dot
Caption: Workflow of the MTT assay for cytotoxicity screening.
Comparative Analysis of Antiproliferative Activity
The true value of a novel compound is best understood in comparison to existing alternatives. Below is a table summarizing the reported antiproliferative activities of various pyrazine derivatives against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalenyl-Pyrazines | Structural analogs of this compound | MCF-7 (Breast) | Low micromolar | [3] |
| Imadazo[1,2-a]pyrazines | Compound 3c | MCF7 (Breast) | 6.66 (average) | [8] |
| HCT116 (Colorectal) | [8] | |||
| K562 (Leukemia) | [8] | |||
| [3][4]triazolo[4,3-a]pyrazines | Compound 17l | A549 (Lung) | 0.98 ± 0.08 | [9] |
| MCF-7 (Breast) | 1.05 ± 0.17 | [10][9] | ||
| HeLa (Cervical) | 1.28 ± 0.25 | [10][9] | ||
| Piperazine-Substituted Pyranopyridines | DO11-42, DO11-46, DO11-48, DO11-49 | Various | < 10 | [11] |
| Pyrazoline-based derivatives | Compound III | - | EGFR IC50: 4.34, HER2 IC50: 2.30 | [12] |
Expert Insight: The data suggests that the pyrazine scaffold is a promising starting point for the development of potent anticancer agents. The low micromolar to sub-micromolar IC₅₀ values observed for several derivatives highlight the potential for further optimization. The specific substitutions on the pyrazine ring and the nature of the appended heterocyclic systems play a crucial role in determining the potency and cancer cell line selectivity.
Mechanistic Studies: Unraveling the Mode of Action as Kinase Inhibitors
Many pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[1]
Comparative Kinase Inhibition Profile
The following table compares the kinase inhibitory activity of different pyrazine-based compounds.
| Compound Class | Specific Derivative | Kinase Target | IC₅₀ (nM) | Reference |
| 2-Aminopyrazine Derivative | Naphthalen-1-yl at position 5 | MPK | 456 | |
| Imadazo[1,2-a]pyrazines | Compound 3c | CDK9 | 160 | [8] |
| [3][4]triazolo[4,3-a]pyrazines | Compound 17l | c-Met | 26.0 | [10][9] |
| VEGFR-2 | 2600 | [10][9] | ||
| 3-Amino-pyrazine-2-carboxamides | Compound 18d | FGFR2 | 600 | [13] |
| FGFR3 | 480 | [13] |
dot
Caption: Simplified signaling pathway showing the inhibitory action of pyrazine derivatives on receptor tyrosine kinases.
Expert Insight: The diverse kinase inhibition profiles of pyrazine derivatives underscore the versatility of this scaffold. By modifying the substituents, it is possible to tune the selectivity towards specific kinase targets. For instance, the triazolo[4,3-a]pyrazine derivative 17l shows potent inhibition of c-Met, while the 3-amino-pyrazine-2-carboxamide derivative 18d targets FGFRs. This highlights the importance of a rational design approach guided by SAR studies to develop selective and potent kinase inhibitors.
In Vivo Efficacy: Testing in Preclinical Animal Models
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.[14]
Experimental Protocol: Subcutaneous Xenograft Model
Causality: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on its bioavailability, pharmacokinetics, and overall therapeutic potential.[14]
Step-by-Step Methodology:
-
Cell Preparation: Culture the desired human cancer cell line (e.g., A549 for lung cancer) to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution, often a 1:1 mixture of PBS and Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.[15]
-
Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).[16]
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.
dot
Caption: Workflow of an in vivo subcutaneous xenograft model.
Conclusion and Future Directions
The biological evaluation of this compound derivatives reveals a promising class of compounds with significant potential as anticancer agents and kinase inhibitors. The versatile pyrazine scaffold, coupled with the bulky naphthalene moiety, provides a solid foundation for the development of potent and selective therapeutic agents.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substitutions at the 2-position of the pyrazine ring to further explore the structure-activity relationship.
-
Comprehensive Kinase Profiling: Screening promising compounds against a large panel of kinases to determine their selectivity profiles and identify potential off-target effects.
-
Advanced In Vivo Models: Utilizing orthotopic and patient-derived xenograft (PDX) models to evaluate efficacy in a more clinically relevant setting.
-
Pharmacokinetic and Toxicological Studies: Conducting detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety profiles of lead candidates.
By employing a rigorous and systematic approach to biological evaluation, as outlined in this guide, researchers can effectively advance the development of novel this compound derivatives with the potential to make a significant impact in the field of oncology.
References
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 7440.
- Alsfouk, A. A., Alshibl, H. M., Altwaijry, N. A., Al-Abdullah, E. S., Al-Otaibi, B., & Al-Sanea, M. M. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859.
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved from [Link]
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MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Design, Synthesis, and Biological Evaluation of[3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869693.
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
- Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. (2025). BenchChem.
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Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Design, Synthesis, and Biological Evaluation of[3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869693.
- Kujawski, J., Bernard, M. K., Kuznik, N., Jewgiński, M., Jasiński, R., & Ruczyński, J. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(8), 4321.
- Kujawski, J., Bernard, M. K., Kuznik, N., Jewgiński, M., Jasiński, R., & Ruczyński, J. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
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- Al-Warhi, T., Al-Harbi, N. O., Al-Zoghaibi, M. A., Al-Omair, M. A., & Al-Wabli, R. I. (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
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Xenograft Mouse Models. (n.d.). Melior Discovery. Retrieved from [Link]
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- Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. (2025). Medicinal Chemistry Research.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazine Kinase Inhibitors
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyrazine-based kinase inhibitors. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, ensuring a robust and reliable outcome. Our focus is on bridging the gap between computational prediction and experimental reality, a critical juncture in modern drug discovery.[1] The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its versatile chemical properties and ability to form key interactions in ATP-binding sites.[2][3] This guide is designed for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking for hit-to-lead optimization and to understand the nuances of comparing results from different docking platforms.
The Strategic Imperative: Why Comparative Docking?
A single docking score from one program is rarely sufficient to confidently advance a compound. Different docking programs utilize distinct algorithms (e.g., genetic algorithms in GOLD, systematic searches in Glide) and scoring functions, which are mathematical approximations of binding affinity.[4][5] This can lead to divergent predictions for the same ligand-protein system. A comparative approach, using multiple validated docking engines, provides a more holistic view of a compound's potential. By cross-validating results, we can:
-
Increase Confidence: If multiple, mechanistically different programs predict a similar binding mode and favorable score, confidence in the result is significantly enhanced.
-
Identify Algorithmic Bias: One program might favor certain types of interactions (e.g., hydrogen bonds over hydrophobic contacts), and a comparative study can reveal these biases.
-
Generate Diverse Binding Hypotheses: Different algorithms may explore the conformational space differently, sometimes identifying plausible, low-energy binding modes that a single method might miss.
For this guide, we will use a case study involving a hypothetical pyrazine-based inhibitor targeting the Tropomyosin receptor kinase A (TrkA), a validated target in oncology.[6] We will compare the performance of two widely used docking programs: AutoDock Vina (a popular open-source tool) and Glide (a leading commercial software).[4][7][8]
PART 1: The Experimental Workflow: A Self-Validating System
A robust docking study is a self-validating one. This means building in checkpoints to ensure the methodology is sound before docking novel compounds. The workflow below incorporates these essential validation steps.
Caption: A self-validating workflow for comparative molecular docking studies.
Experimental Protocol 1: Target and Ligand Preparation
The fidelity of your input structures dictates the quality of the output. Garbage in, garbage out.
-
Target Selection & Preparation:
-
Action: Download the crystal structure of the target protein, TrkA, complexed with a known ligand (PDB ID: 4YNE) from the Protein Data Bank.
-
Rationale: Starting with a high-resolution crystal structure containing a bound ligand is essential for validation.
-
Protocol:
-
Load the PDB file into a molecular modeling interface (e.g., Schrödinger Maestro, UCSF Chimera).
-
Remove all non-essential components: water molecules (beyond 5 Å of the active site), co-solvents, and duplicate protein chains.
-
Add hydrogen atoms appropriate for a physiological pH (typically ~7.4).
-
Assign partial charges using a standard force field (e.g., OPLS3e, AMBER).
-
Perform a restrained minimization of the added hydrogens to relieve any steric clashes, keeping the heavy atoms fixed.
-
-
-
Ligand Preparation:
-
Action: Prepare the 3D structures of the co-crystallized ligand (for validation) and your novel pyrazine inhibitors.
-
Rationale: Ligands must be in a chemically correct, low-energy 3D conformation with appropriate protonation states and charges.
-
Protocol:
-
Draw the 2D structure of your pyrazine inhibitor.
-
Convert the 2D structure to 3D.
-
Use a tool like LigPrep (Schrödinger) or Open Babel to generate possible ionization and tautomeric states at the target pH.
-
Assign partial charges using a suitable force field (e.g., MMFFs for Vina, OPLS3e for Glide).
-
-
Experimental Protocol 2: Docking Protocol Validation
This is the most critical step for ensuring your results are trustworthy. The goal is to prove that your chosen docking parameters can reproduce the experimentally determined binding mode of a known ligand.[9]
-
Define the Binding Site:
-
Action: Define the docking grid or box that encompasses the active site.
-
Rationale: This confines the search space for the docking algorithm, increasing efficiency and accuracy.
-
Protocol: Center the grid box on the co-crystallized ligand, ensuring its dimensions are large enough to allow for rotational and translational sampling (e.g., a 20x20x20 Å box).
-
-
Redock the Co-crystallized Ligand:
-
Action: Extract the co-crystallized ligand from the PDB file, prepare it as described above, and dock it back into the prepared receptor active site using both AutoDock Vina and Glide.
-
Rationale: If the software and parameters are appropriate, they should be able to find the experimentally observed pose.
-
-
Calculate Root-Mean-Square Deviation (RMSD):
-
Action: Superimpose the top-scoring docked pose of the ligand onto the original co-crystallized pose and calculate the RMSD for the heavy atoms.
-
Rationale: RMSD quantifies the difference between the predicted and experimental binding poses. An RMSD value below 2.0 Å is generally considered a successful validation. [9][10] If you achieve this, your protocol is validated and ready for use with your novel pyrazine inhibitors.
-
PART 2: Comparative Analysis of Docking Results
Once the protocol is validated, you can proceed to dock your novel pyrazine inhibitors. We will analyze the results from both AutoDock Vina and Glide, focusing on binding energy, predicted pose, and key molecular interactions.
Data Presentation: Comparing Docking Outputs
Summarizing quantitative data in a table is essential for direct comparison.
| Inhibitor ID | Experimental IC50 (µM) | AutoDock Vina Score (kcal/mol) | Glide XP Score (kcal/mol) | Key H-Bonds (Vina) | Key H-Bonds (Glide) | RMSD (Å) (vs. Glide) |
| PYR-001 | 0.85 | -9.2 | -10.5 | MET620, GLU618 | MET620, GLU618 | 0.75 |
| PYR-002 | 2.50 | -8.1 | -8.9 | MET620 | MET620 | 1.10 |
| PYR-003 | 15.2 | -6.5 | -6.2 | GLU618 | - | 3.45 |
| Control | 0.05 (Entrectinib) | -11.5 | -12.8 | MET620, CYS670 | MET620, CYS670 | 0.50 |
Data is illustrative. Experimental IC50 values should be sourced from biochemical assays.
Interpreting the Results
-
Binding Scores: Both Vina's binding energy and Glide's XP score are used to rank compounds; more negative values indicate stronger predicted binding.[11] In our example, both programs correctly rank the highly potent control compound and the moderately active PYR-001 and PYR-002 above the less active PYR-003. A strong correlation between docking scores and experimentally determined binding affinities (like IC50) lends confidence to the computational model's predictive power for novel compounds.[1]
-
Binding Poses & Interactions: The true value of docking lies in predicting the 3D orientation of the inhibitor in the active site. For PYR-001, both programs predicted a similar pose (low RMSD of 0.75 Å between the two poses) and identified the same key hydrogen bonds to the "hinge region" of the kinase (MET620), a canonical interaction for ATP-competitive inhibitors.[6]
-
Divergence in Predictions: For PYR-003, the results diverge. The RMSD between the Vina and Glide poses is high (3.45 Å), and Glide fails to predict a key hydrogen bond that Vina identifies. This discrepancy is a critical finding. It could stem from differences in how each program's scoring function penalizes steric clashes or rewards certain interactions. This would prompt a deeper visual inspection of the poses and could suggest that PYR-003 is a less stable binder or has multiple possible binding modes.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-(naphthalen-1-yl)pyrazine
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-6-(naphthalen-1-yl)pyrazine (CAS No. 875900-54-2) demands the highest standards of scientific rigor and safety.[1][2] This versatile heterocyclic building block, valuable in medicinal chemistry and material science, requires a disposal plan that is as meticulously planned as its synthesis.[1] The integrity of our research, the safety of our colleagues, and our shared environmental responsibility hinge on the proper management of chemical waste.
This guide provides a direct, procedural framework for the safe disposal of this compound. The protocols outlined here are grounded in established principles from regulatory bodies like the Environmental Protection Agency (EPA) and best practices in laboratory safety. While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, its chemical structure—containing a chlorinated pyrazine ring and a naphthalene moiety—mandates that it be treated as hazardous chemical waste until proven otherwise.
Hazard Assessment and Characterization
The foundational step in any disposal plan is understanding the material's potential hazards. The structure of this compound incorporates two key motifs of toxicological concern: a halogenated aromatic system and a polycyclic aromatic hydrocarbon (naphthalene). This necessitates a cautious approach.
-
Halogenated Organics: Chlorinated compounds can pose environmental risks and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.
-
Naphthalene Moiety: Naphthalene and its derivatives are known for their potential respiratory and hepatic toxicity.[3]
-
Pyrazine Derivatives: Related pyrazine compounds have shown potential for genotoxicity, underscoring the need for careful handling and disposal.[4]
Given these factors, all waste streams containing this compound—including pure compound, solutions, reaction mixtures, and contaminated materials—must be classified and handled as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA).[5][6]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Inferred Risk & Rationale | Recommended Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Handle in a chemical fume hood. |
| Environmental Hazard | As a halogenated aromatic hydrocarbon, it is presumed to be persistent and potentially toxic to aquatic life. | Prevent any release to the environment. Do not dispose of down the drain or in regular trash.[7] |
| Reactivity | Generally stable, but should be kept separate from strong oxidizing agents. | Segregate from incompatible chemicals during storage and waste accumulation.[8] |
The Core Principles of Compliant Disposal
The entire lifecycle of chemical waste in a laboratory, from generation to final disposal, is governed by strict regulations to ensure safety and compliance.[9] The workflow below illustrates the mandatory path for disposing of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol provides the direct, operational steps for safely moving this compound from an experimental byproduct to a compliant waste stream.
Step 1: Immediate Handling & Personal Protective Equipment (PPE)
Before generating waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemically resistant gloves (nitrile is a common standard).
-
Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.
-
Body Protection: A flame-resistant lab coat.
All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions.[8]
-
Solid Waste: Collect solid this compound, contaminated weigh paper, and contaminated consumables (e.g., pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix this waste stream with other, incompatible waste types.
Table 2: Waste Segregation Guide
| Waste Stream | Compatibility with this compound Waste |
| Non-Halogenated Organic Solvents | DO NOT MIX. Keep in a separate waste container. |
| Aqueous Waste (Non-Hazardous) | DO NOT MIX. Never pour chemical waste down the drain.[7] |
| Acids & Bases | DO NOT MIX. Keep corrosive waste streams separate to avoid violent reactions.[8][10] |
| Oxidizers & Reducing Agents | DO NOT MIX. Keep reactive waste streams separate.[8] |
Step 3: Containment and Labeling
-
Container Selection: Use a container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with the waste. The container must have a leak-proof, screw-on cap.[11][12] Avoid using beakers with parafilm or cork stoppers as primary waste containers.[11]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[9] Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". List all other chemical constituents and their approximate percentages.
-
The specific hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
The name of the principal investigator and the laboratory location.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]
-
The container must be kept in secondary containment—a larger, chemically resistant tray or tub capable of holding at least 110% of the volume of the primary container—to contain any potential leaks.[11]
-
Waste containers must remain closed except when actively adding waste.[12]
-
Adhere to accumulation limits. A full container must be removed within three days.[8] Partially filled containers may remain for up to one year, but it is best practice to request pickup well before this deadline.[8]
Step 5: Arranging for Disposal
Once the waste container is nearly full (e.g., 90% capacity to allow for expansion) or you are approaching the accumulation time limit, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[6][11] Do not move the waste to another lab or unapproved storage area.
Managing Contaminated Materials and Empty Containers
-
Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated by rinsing with a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate). This initial rinsate is hazardous and must be collected in the appropriate halogenated liquid waste container. After the initial rinse, the glassware can be washed normally.
-
Empty Containers: The original reagent bottle that held this compound is not "empty" in the regulatory sense. It must be triple-rinsed with a suitable solvent.[12]
-
Add a small amount of solvent to the container.
-
Secure the cap and swirl to rinse all interior surfaces.
-
Pour the rinsate into your hazardous liquid waste container.
-
Repeat this process two more times.
-
After the triple rinse, let the container air dry in a fume hood. The container may then be disposed of in the trash (or recycled, per institutional policy), and the original label should be defaced.[12]
-
By adhering to these procedures, you ensure that your handling of this compound waste meets the highest standards of safety, responsibility, and regulatory compliance, building a foundation of trust in your laboratory's operations.
References
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.
- Hazardous Waste and Disposal. American Chemical Society.
- Hazardous Waste Disposal Procedures Handbook. Lehigh University.
- Hazardous Waste Disposal Guide. Northwestern University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Managing Hazardous Chemical Waste in the Lab.
- This compound. Benchchem.
- This compound. BLDpharm.
- Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)
- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
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A Senior Application Scientist's Guide to Handling 2-Chloro-6-(naphthalen-1-yl)pyrazine
Introduction: Beyond the Product Sheet
As researchers and drug development professionals, we handle novel chemical entities daily. 2-Chloro-6-(naphthalen-1-yl)pyrazine (CAS 875900-54-2) is one such compound—a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a chlorinated pyrazine core and a bulky naphthalene group, makes it an excellent intermediate for creating complex molecules through reactions like nucleophilic aromatic substitution.[1]
However, its utility in synthesis is matched by the imperative for its safe handling. The absence of a comprehensive toxicological profile for this specific compound does not imply its safety. In fact, it necessitates a more rigorous, proactive approach to safety, grounded in an understanding of its chemical structure and the known hazards of related compounds. This guide provides essential, field-proven safety protocols and logistical plans, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you to work confidently and safely, ensuring that your focus remains on scientific discovery.
Foundational Hazard Assessment: A Proactive Approach
True laboratory safety is predictive, not reactive. By analyzing the structure of this compound, we can anticipate its potential hazards and establish a robust defense.
-
Chlorinated Aromatic Heterocycle: This chemical class warrants careful handling. Chlorinated organic compounds can be persistent and may present toxicological and ecotoxicological challenges.[2][3] Disposal requires special consideration as they are often classified as hazardous waste.[2][4]
-
Pyrazine Core: Structurally related pyrazine compounds are known to cause skin, eye, and respiratory irritation.[5][6][7] While hazard symbols are not listed for all derivatives, the potential for irritation should be assumed.
-
Naphthalene Moiety: Naphthalene and its derivatives are known to be absorbed through the skin and can cause systemic toxicity.[8][9] The bulky naphthalene group in this compound suggests that while it may be a solid, dermal contact should be meticulously avoided.
-
Potential for Genotoxicity: A study on a structurally related pyrazine derivative, 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, revealed that it could be metabolized into a reactive intermediate that binds to DNA, indicating a genotoxic potential.[10] This finding is critical; it underscores the importance of preventing any level of exposure, as the long-term health effects of this specific compound are unknown.
-
Physical Form & Inhalation Risk: As a solid reagent, this compound can form dust during handling (e.g., weighing, transferring). Inhaling fine particulates can cause respiratory tract irritation and provides a direct route for systemic exposure.[5]
Based on this assessment, we must operate under the assumption that this compound is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and has unknown long-term toxicological effects, including potential genotoxicity.
Personal Protective Equipment (PPE): An Integrated Safety System
PPE is the final barrier between you and a potential hazard. It should be used in conjunction with primary engineering controls, principally a certified chemical fume hood.
Primary Engineering Controls
Always handle this compound inside a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, protecting you from respiratory exposure and minimizing contamination of the general laboratory space.[11]
Recommended PPE Protocol
The following table summarizes the required PPE for handling this compound. The rationale behind each choice is to create a comprehensive barrier against all potential exposure routes.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body & Foot Protection |
| Weighing & Transfer (Small Scale, <10g) | N95 Respirator (to prevent dust inhalation) | Chemical Splash Goggles (ANSI Z87.1 compliant) | Double Nitrile Gloves | Flame-Resistant Lab Coat, Closed-toe leather or chemical-resistant shoes |
| Reaction Setup & Workup (Any Scale) | Work exclusively in a fume hood. Respirator as per institutional SOP for handling volatile reagents. | Chemical Splash Goggles & Face Shield (if splash hazard exists) | Double Nitrile or Neoprene Gloves. Consult a glove compatibility chart for solvents used. | Flame-Resistant Lab Coat & Chemical-Resistant Apron. Pant legs over footwear. |
| Large Scale Operations (>10g) | As per site-specific risk assessment. May require a Powered Air-Purifying Respirator (PAPR). | Chemical Splash Goggles & Face Shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile). | Chemical-Resistant Coveralls, Chemical-Resistant Boots. |
Step-by-Step Gowning and Degowning Procedure:
-
Inspect All PPE: Before starting, visually inspect all equipment for damage, degradation, or contamination.
-
Gowning Order:
-
Put on inner nitrile gloves.
-
Don the lab coat or coveralls, ensuring full coverage.
-
Put on the N95 respirator or other required respiratory protection, performing a seal check.
-
Don eye and face protection.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Degowning Order (to prevent self-contamination):
-
Remove outer gloves first, peeling them off without touching the exterior surface with bare skin.
-
Remove the lab coat and apron, turning them inside out as you remove them.
-
Remove face shield and goggles.
-
Remove respirator.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[12]
-
Operational and Disposal Plans
Safe Handling and Storage Protocol
-
Preparation: Designate a specific area within the fume hood for handling. Gather all necessary equipment (spatulas, weigh boats, solvent wash bottles) before retrieving the chemical.
-
Retrieval: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, as recommended for similar reagents.[13][14][15]
-
Weighing: To minimize dust, do not pour the powder. Use a spatula to carefully transfer the solid to a tared weigh boat. If static is an issue, use an anti-static gun or weigh boat.
-
Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. Use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete, dust-free transfer.
-
Cleanup: Immediately decontaminate the spatula and the handling area within the fume hood with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of contaminated wipes as hazardous waste.
Emergency Spill Response
Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.
Caption: Workflow for managing a manageable chemical spill.
Waste Disposal Plan
DO NOT dispose of this compound or any chlorinated waste down the drain.[4]
-
Segregation: All waste contaminated with this compound (excess solid, contaminated gloves, wipes, weigh boats, silica gel) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste - Chlorinated Organic Solids" and list "this compound" as a constituent.
-
Storage: Keep the waste container sealed and stored in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Professional disposal often involves high-temperature incineration or other specialized methods to destroy chlorinated aromatic compounds without forming more toxic byproducts like dioxins.[16][17]
By adhering to these rigorous protocols, you demonstrate a commitment not only to your personal safety but to the safety of your colleagues and the integrity of your research.
References
- This compound. Benchchem.
- MATERIAL SAFETY DATA SHEET (for 2-Methyl-3-(methylthio)pyrazine). Acros Organics.
- SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Synerzine.
- 2-CHLORO-6-(1-NAPHTHALENYL) PYRAZINE. LookChem.
- SAFETY DATA SHEET (for Pyrazine). Fisher Scientific.
- Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte Environmental Health & Safety.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- NATURAL PYRAZINES 18.
- 875900-54-2|this compound. BLDpharm.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)
- Process for destroying chlorinated aromatic compounds.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Disposal of Chlorine-Containing Wastes.
- Disposal of Chlorine-Containing Wastes.
- DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety.
- Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6). U.S. Environmental Protection Agency.
- Pyrrolo(1,2-a)pyrazine.
- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
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- 1. This compound|CAS 875900-54-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 5. synerzine.com [synerzine.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
